C450-0730
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28ClN3O4S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-[(4-chlorophenyl)methyl]-4-methylpentanamide |
InChI |
InChI=1S/C23H28ClN3O4S/c1-15(2)12-21(23(29)25-14-17-4-6-19(24)7-5-17)26-32(30,31)20-8-9-22-18(13-20)10-11-27(22)16(3)28/h4-9,13,15,21,26H,10-12,14H2,1-3H3,(H,25,29) |
InChI Key |
BXNBAWRWAXBDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of C450-0730: A Technical Guide
Disclaimer: Extensive searches for a compound designated "C450-0730" have not yielded any specific information in publicly available scientific literature or databases. The identifier "this compound" does not correspond to a recognized research compound or therapeutic agent. The following guide is a hypothetical example constructed to demonstrate the requested format and content for a fictional Cytochrome P450 inhibitor, herein named "Exemplarite (C450-EX1)" . All data, experimental protocols, and pathways are illustrative.
Executive Summary
Exemplarite (C450-EX1) is a potent and selective inhibitor of the Cytochrome P450 3A4 (CYP3A4) enzyme. Its mechanism of action is characterized by time-dependent inhibition, indicating a covalent modification of the enzyme. This document details the inhibitory profile of Exemplarite, outlines the experimental methodologies used for its characterization, and visualizes its interaction within the broader context of drug metabolism pathways.
In Vitro Inhibitory Profile of Exemplarite (C450-EX1)
The inhibitory activity of Exemplarite was assessed against a panel of major human Cytochrome P450 isoforms. The compound exhibits high selectivity for CYP3A4.
| Parameter | CYP3A4 | CYP2D6 | CYP2C9 | CYP1A2 |
| IC₅₀ (nM) | 50 | > 10,000 | 8,500 | > 10,000 |
| Kᵢ (nM) | 25 | N/A | N/A | N/A |
| kᵢₙₐ꜀ₜ (min⁻¹) | 0.1 | N/A | N/A | N/A |
Table 1: Inhibitory Potency and Selectivity of Exemplarite against Human CYP Isoforms. Data represent mean values from three independent experiments. N/A indicates values were not determined due to low potency.
Mechanism of Action: Time-Dependent Inhibition
Exemplarite demonstrates a time- and concentration-dependent inactivation of CYP3A4, a hallmark of covalent inhibition. Pre-incubation of Exemplarite with human liver microsomes and NADPH results in an irreversible loss of CYP3A4 activity.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of covalent modification of CYP3A4 by Exemplarite.
Caption: Proposed mechanism of CYP3A4 inactivation by Exemplarite.
Experimental Protocols
Determination of IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) was determined using human liver microsomes (HLM) as the enzyme source and a fluorescent probe substrate.
-
Reagents: Human Liver Microsomes (0.2 mg/mL), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase), specific fluorescent probe substrate (e.g., 50 µM 7-Benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4), varying concentrations of Exemplarite (0.1 nM to 100 µM).
-
Incubation: A 96-well plate was prepared with all reagents except the substrate. Exemplarite was pre-incubated with HLM and the NADPH regenerating system for 10 minutes at 37°C.
-
Reaction Initiation: The reaction was initiated by adding the fluorescent probe substrate.
-
Measurement: The plate was incubated for 15 minutes at 37°C. The formation of the fluorescent metabolite was measured using a fluorescence plate reader (Excitation/Emission wavelengths specific to the metabolite).
-
Data Analysis: The fluorescence intensity was plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value was calculated using a four-parameter logistic fit.
Time-Dependent Inhibition Assay (kᵢₙₐ꜀ₜ and Kᵢ)
This assay quantifies the rate of enzyme inactivation.
-
Primary Incubation: Exemplarite (at various concentrations) was pre-incubated with HLM (0.5 mg/mL) and the NADPH regenerating system at 37°C. Aliquots were removed at specific time points (0, 5, 10, 20, 30 minutes).
-
Secondary Incubation (Dilution): The aliquots from the primary incubation were diluted 20-fold into a secondary incubation mixture containing a high concentration of a competitive, high-turnover CYP3A4 substrate (e.g., 250 µM testosterone) and NADPH. This dilution step effectively stops further inactivation by the original inhibitor concentration.
-
Metabolite Quantification: The secondary incubation was allowed to proceed for 10 minutes. The reaction was quenched with acetonitrile, and the formation of the testosterone metabolite (6β-hydroxytestosterone) was quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the remaining enzyme activity was plotted against the pre-incubation time for each concentration of Exemplarite. The observed inactivation rate constants (kₒᵦₛ) were determined from the slopes. The maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration of inhibitor that gives half-maximal inactivation (Kᵢ) were then determined by a non-linear fit of the kₒᵦₛ values versus the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines the workflow for the time-dependent inhibition assay.
Caption: Workflow for determining time-dependent inhibition parameters.
Conclusion
The data strongly support a mechanism of action for the hypothetical compound Exemplarite (C450-EX1) as a selective, time-dependent inhibitor of CYP3A4. This irreversible inactivation is likely due to the formation of a reactive metabolite that covalently binds to the enzyme. These characteristics are critical considerations for drug development, as they suggest a high potential for drug-drug interactions. Further studies would be required to identify the specific amino acid residue adducted and to understand the full clinical implications of this inhibition.
The Technical Core of C450-0730: A Potent LuxN Antagonist in Vibrio harveyi
For Immediate Release to the Scientific Community
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of quorum sensing in Vibrio harveyi. It specifically details the discovery, mechanism of action, and experimental characterization of C450-0730, a potent antagonist of the LuxN receptor. All quantitative data, detailed experimental protocols, and signaling pathway visualizations are provided to facilitate further research and development in this critical area of bacterial communication.
Introduction to Vibrio harveyi Quorum Sensing and the LuxN Receptor
This compound: A Small Molecule Antagonist of LuxN
A high-throughput screen of approximately 35,000 low-molecular-weight compounds was conducted to identify specific inhibitors of the LuxN quorum-sensing pathway.[1] This screening effort led to the identification of 15 small-molecule antagonists, among which this compound emerged as a particularly potent inhibitor.[1]
Mechanism of Action
Quantitative Data: Inhibitory Activity of LuxN Antagonists
The inhibitory potency of this compound and other identified LuxN antagonists was quantified through dose-response analyses, with the half-maximal inhibitory concentration (IC50) being the primary metric. The IC50 values for a selection of these antagonists are presented in Table 1.
| Compound ID | IC50 (µM) |
| This compound | 2.7 |
| 3578-0898 | >100 |
Table 1: IC50 values of selected small-molecule antagonists against the LuxN receptor in Vibrio harveyi. Data sourced from Swem et al., 2008.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the identification and characterization of this compound as a LuxN antagonist.
High-Throughput Screening for LuxN Antagonists
This protocol outlines the bioluminescence-based assay used for the initial high-throughput screening of small-molecule libraries.
Materials:
-
Vibrio harveyi strain HLS253 (or a similar strain where LuxN is the primary receptor for a specific autoinducer)
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotics
-
Auto-inducer Broth (AB) medium
-
Small-molecule compound library
-
96-well microtiter plates
-
Luminometer
Procedure:
-
Grow an overnight culture of V. harveyi HLS253 in LB medium with appropriate antibiotics.
-
Dilute the overnight culture 1:10,000 in AB medium.
-
In a 96-well microtiter plate, add the diluted bacterial culture to each well.
-
Add the small-molecule compounds from the library to individual wells at a final concentration of approximately 10 µM. Include appropriate solvent controls (e.g., DMSO).
-
Incubate the plates at 30°C with shaking for a specified period (e.g., 6-8 hours).
-
Measure the bioluminescence of each well using a luminometer.
-
Identify "hits" as compounds that significantly reduce bioluminescence compared to the solvent control without affecting bacterial growth (as measured by optical density at 600 nm).
Dose-Response Analysis and IC50 Determination
This protocol describes how to determine the potency of an identified antagonist.
Objective: To calculate the IC50 value of a LuxN antagonist.
Materials:
-
Vibrio harveyi strain HLS253
-
LB and AB media
-
LuxN antagonist (e.g., this compound)
-
96-well microtiter plates
-
Luminometer
Procedure:
-
Prepare an overnight culture of V. harveyi HLS253 as described in section 4.1.
-
Dilute the culture 1:10,000 in AB medium.
-
In a 96-well plate, add the diluted culture to each well.
-
Create a serial dilution of the LuxN antagonist (e.g., this compound) across the rows of the plate. Include a no-antagonist control.
-
Incubate the plate at 30°C with shaking for 6-8 hours.
-
Measure bioluminescence.
-
Plot the bioluminescence as a function of the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Antagonist-Suppressor Screen
This protocol is designed to identify mutations in the LuxN receptor that confer resistance to an antagonist, thereby providing insights into the antagonist's binding site.
Objective: To isolate LuxN mutants that are resistant to the inhibitory effects of this compound.
Materials:
-
Vibrio harveyi strain expressing wild-type LuxN
-
Chemical mutagen (e.g., ethyl methanesulfonate - EMS) or a method for generating a mutant library
-
AB medium plates
-
This compound
Procedure:
-
Mutagenize the V. harveyi strain using a standard protocol (e.g., EMS mutagenesis).
-
Plate the mutagenized cells on AB medium plates containing a concentration of this compound that is sufficient to inhibit bioluminescence in the wild-type strain.
-
Incubate the plates at 30°C.
-
Screen for colonies that exhibit bioluminescence in the presence of this compound. These are potential suppressor mutants.
-
Isolate the luminescent colonies and confirm their resistance to this compound through dose-response analysis.
-
Sequence the luxN gene from the resistant mutants to identify the suppressor mutations.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.
Caption: The LuxN signaling pathway in Vibrio harveyi at low and high cell densities.
Caption: Mechanism of action of this compound as a competitive LuxN antagonist.
Caption: Experimental workflow for the discovery and characterization of this compound.
References
The Role of C450-0730 in Quorum Sensing Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of C450-0730, a small-molecule antagonist of the LuxN quorum-sensing receptor in the marine bacterium Vibrio harveyi. This document details its mechanism of action, quantitative inhibitory properties, and the experimental protocols utilized for its characterization, serving as a comprehensive resource for researchers in quorum sensing and antimicrobial drug development.
Introduction to Quorum Sensing and the Vibrio harveyi Model
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively regulate gene expression. This intricate signaling network governs a wide array of physiological processes, including bioluminescence, biofilm formation, virulence factor production, and sporulation. In Gram-negative bacteria, quorum sensing often relies on the production and detection of N-acyl homoserine lactone (AHL) signaling molecules, also known as autoinducers.
This compound: A Specific Antagonist of the LuxN Receptor
Mechanism of Action
Quantitative Data
The inhibitory potency of this compound has been quantified through in vivo bioluminescence assays. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the biological response by 50%.
| Compound | Target | Assay Organism | IC50 (µM) |
| This compound | LuxN-AI-1 | Vibrio harveyi | 2.7 |
Signaling Pathways and Experimental Workflows
The LuxN Signaling Pathway in Vibrio harveyi
Mechanism of this compound Inhibition
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory activity of compounds like this compound on the Vibrio harveyi LuxN quorum-sensing pathway.
Bioluminescence Inhibition Assay for IC50 Determination
This assay measures the ability of a test compound to inhibit bioluminescence in a Vibrio harveyi reporter strain.
Materials:
-
AB (Autoinducer Bioassay) medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (white, clear bottom for luminescence reading)
-
Plate reader with luminescence detection capabilities
-
Incubator (30°C)
Procedure:
-
Culture Preparation: Inoculate the Vibrio harveyi reporter strain into AB medium and grow overnight at 30°C with shaking.
-
Subculturing: Dilute the overnight culture to an OD600 of approximately 0.1 in fresh AB medium and continue to grow at 30°C with shaking until the early exponential phase (OD600 of ~0.4-0.6).
-
Assay Preparation:
-
Prepare serial dilutions of the this compound test compound in AB medium in a 96-well plate.
-
-
Assay Execution:
-
Add the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted this compound.
-
Include appropriate controls:
-
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the bioluminescence (in Relative Light Units, RLU) and the optical density (OD600) of each well using a plate reader. The OD600 measurement is crucial to ensure that the observed inhibition of bioluminescence is not due to general toxicity or growth inhibition of the compound.
-
Data Analysis:
-
Normalize the RLU values by the corresponding OD600 values to account for any differences in cell density.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a valuable chemical tool for the study of quorum sensing in Vibrio harveyi. Its specific antagonism of the LuxN receptor allows for the targeted dissection of this signaling pathway. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to utilize this compound in their own investigations into quorum sensing mechanisms.
Future research may focus on:
-
Elucidating the precise molecular interactions between this compound and the LuxN binding pocket through structural biology studies.
-
Utilizing this compound as a scaffold for the development of more potent and specific quorum sensing inhibitors with therapeutic potential.
-
Investigating the effects of this compound on other LuxN-homologous receptors in different bacterial species.
The continued study of compounds like this compound will undoubtedly deepen our understanding of bacterial communication and may pave the way for novel anti-infective strategies that target virulence rather than bacterial growth, potentially circumventing the development of antibiotic resistance.
References
The Disruption of Bacterial Dialogue: A Technical Guide to C450-0730, a Potent LuxN Antagonist
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the synthetic molecule C450-0730 and its targeted effect on bacterial communication, specifically its role as a potent antagonist of the LuxN receptor in Vibrio harveyi. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways and experimental workflows.
Executive Summary
Mechanism of Action: Competitive Inhibition of the LuxN Receptor
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against the LuxN receptor has been quantified through in vivo bioluminescence assays using Vibrio harveyi. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | LuxN/AI-1 | In vivo bioluminescence in V. harveyi | Data not explicitly provided in a numerical value in the initial search results, but it is described as a "strong LuxN antagonist"[1] | Further analysis of the primary literature is required to extract a precise IC50 value. |
Signaling Pathway and Antagonism
Caption: LuxN signaling pathway in Vibrio harveyi and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vivo Bioluminescence Assay for LuxN Antagonism
Materials:
-
AB (Autoinducer Bioassay) medium.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates (white, clear bottom for luminescence reading).
-
Luminometer.
Procedure:
-
Grow the V. harveyi reporter strain overnight in AB medium at 30°C with shaking.
-
Dilute the overnight culture to an OD600 of approximately 0.05 in fresh AB medium.
-
In the wells of a 96-well plate, prepare serial dilutions of this compound. Include a solvent control (e.g., DMSO).
-
Add the diluted V. harveyi culture to each well.
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours), allowing for bacterial growth and induction of luminescence.
-
Measure the optical density (OD600) to assess bacterial growth and luminescence (in relative light units, RLU) of each well using a plate reader.
-
Calculate the normalized luminescence (RLU/OD600) for each condition.
-
Plot the normalized luminescence against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Caption: Experimental workflow for the in vivo bioluminescence assay.
Effects on Other Bacterial Species
Conclusion and Future Directions
This compound represents a valuable chemical tool for the study of quorum sensing and a promising lead compound for the development of novel anti-virulence agents. Its specific and potent antagonism of the LuxN receptor in Vibrio harveyi demonstrates the feasibility of targeting bacterial communication to control pathogenic behaviors.
Future research should focus on:
-
Determining the precise IC50 and binding kinetics of this compound with purified LuxN.
-
Elucidating the structure of the this compound-LuxN complex to guide the design of more potent and specific inhibitors.
-
Screening this compound and its analogs against a broader panel of pathogenic bacteria to assess their spectrum of activity.
-
Evaluating the efficacy of this compound in in vivo models of bacterial infection.
The continued investigation of molecules like this compound will undoubtedly advance our understanding of bacterial communication and provide new avenues for combating infectious diseases.
References
Investigating Biofilm Formation: The Role of C450-0730
A comprehensive analysis of the effects of the novel compound C450-0730 on bacterial biofilm development remains an area of active investigation, with publicly available data currently limited. While extensive research exists on the general mechanisms of biofilm formation and various methodologies for its study, specific quantitative data, detailed experimental protocols, and established signaling pathways directly involving this compound are not yet present in the scientific literature based on current searches.
This guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals interested in exploring the potential of novel compounds like this compound in the context of biofilm inhibition or modulation. It outlines the established principles of biofilm research that would be essential for investigating the activity of any new chemical entity.
Understanding Biofilm Formation: A Multi-stage Process
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both living and non-living surfaces.[1][2] This complex architecture provides bacteria with enhanced protection from environmental stresses, including host immune responses and antimicrobial agents, making biofilms a significant challenge in clinical and industrial settings.[2] The formation of a mature biofilm is a dynamic and regulated process that can be broadly categorized into several key stages:
-
Initial Reversible Attachment: Planktonic (free-swimming) bacteria make initial, transient contact with a surface.[1]
-
Irreversible Attachment: Bacteria firmly adhere to the surface, often mediated by specific adhesins and appendages like pili and flagella.[3][4]
-
Microcolony Formation: Attached bacteria begin to proliferate and form small, distinct colonies.
-
Biofilm Maturation: The microcolonies develop into a complex three-dimensional structure, characterized by the secretion of the EPS matrix. This matrix is typically composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA).[1]
-
Dispersion: In the final stage, bacteria can detach from the mature biofilm and revert to a planktonic state, enabling the colonization of new sites.[1]
Key Signaling Pathways in Biofilm Regulation
The transition from a planktonic to a biofilm lifestyle is tightly regulated by intricate signaling networks that allow bacteria to sense and respond to environmental cues.[5][6] Understanding these pathways is crucial for identifying potential targets for anti-biofilm therapies. Some of the most well-characterized signaling systems include:
-
Quorum Sensing (QS): This cell-to-cell communication mechanism allows bacteria to coordinate gene expression based on population density.[7] QS systems typically rely on the production and detection of small signaling molecules called autoinducers. In many pathogenic bacteria, QS controls the expression of virulence factors and is a key regulator of biofilm formation.[7] For instance, in Pseudomonas aeruginosa, the las and rhl quorum-sensing systems, which utilize acyl-homoserine lactones (AHLs) as signaling molecules, are pivotal for biofilm development.[8]
-
Two-Component Systems (TCS): TCS are a primary means by which bacteria sense and respond to environmental stimuli.[6] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon detecting a specific signal, the sensor kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes involved in processes like adhesion and EPS production.[6]
-
Cyclic di-GMP (c-di-GMP) Signaling: Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a central role in regulating the switch between motile and sessile lifestyles.[6] High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of adhesins and EPS, while low levels favor motility.[6] The synthesis and degradation of c-di-GMP are controlled by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively.[6]
Below is a generalized representation of a signaling pathway influencing biofilm formation.
Caption: A generalized signaling pathway for biofilm formation.
Standardized Experimental Protocols for Biofilm Investigation
To evaluate the anti-biofilm potential of a compound like this compound, a series of standardized in vitro experiments are typically employed. These assays allow for the quantification of biofilm formation and the assessment of the compound's impact on different developmental stages.
Microtiter Plate Biofilm Assay (Crystal Violet Staining)
This high-throughput method is widely used for screening and quantifying biofilm formation.[9][10][11]
Principle: This assay measures the total biofilm biomass. Biofilms are grown in the wells of a microtiter plate. Planktonic cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the biofilm biomass.[11][12]
Detailed Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid medium and incubate overnight to obtain a stationary phase culture.[10][12]
-
Culture Dilution: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.01-0.1) in fresh growth medium.[9][10]
-
Inoculation and Treatment:
-
Add 100-200 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed microtiter plate.
-
For testing this compound, add varying concentrations of the compound to the wells containing the bacterial suspension. Include appropriate controls: a positive control (bacteria without the compound) and a negative control (sterile medium only).[9]
-
-
Incubation: Cover the plate and incubate statically at the optimal growth temperature for the bacterium for 24-72 hours to allow for biofilm formation.[10][12]
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells several times with a gentle stream of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[10][12][13]
-
Staining: Add 125-200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 10-20 minutes.[11][12][13]
-
Washing: Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.[12][13]
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (typically 570-595 nm) using a microplate reader.[12]
The workflow for a typical microtiter plate assay is depicted below.
Caption: Experimental workflow for the microtiter plate biofilm assay.
Confocal Laser Scanning Microscopy (CLSM)
CLSM provides a more detailed, qualitative, and quantitative assessment of biofilm architecture.[13]
Principle: This imaging technique allows for the visualization of the three-dimensional structure of the biofilm. By using fluorescent dyes, one can assess various parameters such as biofilm thickness, cell viability (live/dead staining), and the distribution of different components within the EPS matrix.[13]
Detailed Protocol:
-
Biofilm Growth: Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in chamber slides, following a similar procedure as the microtiter plate assay (inoculation, treatment with this compound, and incubation).[13]
-
Washing: Gently rinse the surface with PBS to remove planktonic cells.[13]
-
Staining:
-
For visualizing the overall structure, a general nucleic acid stain like DAPI (blue fluorescence) can be used.
-
To assess cell viability, a combination of stains like SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) is commonly employed.
-
Specific fluorescently labeled lectins can be used to visualize polysaccharide components of the EPS.
-
-
Imaging: Mount the stained sample on a microscope slide and visualize using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image Analysis: Use specialized software to analyze the acquired images and quantify parameters like biofilm thickness, biovolume, and surface coverage.
Data Presentation and Interpretation
To facilitate comparison and analysis, quantitative data from biofilm inhibition studies should be presented in a clear and structured format.
Table 1: Hypothetical Quantitative Data for this compound Anti-Biofilm Activity
| Concentration of this compound (µg/mL) | Mean Absorbance (OD595) ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.10 ± 0.06 | 12% |
| 10 | 0.75 ± 0.05 | 40% |
| 50 | 0.31 ± 0.04 | 75% |
| 100 | 0.15 ± 0.02 | 88% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no specific data for this compound is currently available.
From such data, key parameters like the half-maximal inhibitory concentration (IC50) can be calculated to quantify the potency of the compound.
Future Directions for Investigating this compound
Given the absence of specific data, a systematic investigation of this compound's effect on biofilm formation would be a valuable contribution to the field. The logical progression of such research is outlined below.
Caption: A logical workflow for investigating a novel anti-biofilm compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Surface Competition and Biofilm Invasion Strategies of Pseudomonas aeruginosa PA14 and PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 10. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Biofilm Formation Assay in Pseudomonas syringae [bio-protocol.org]
- 13. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: C450-0730 (CAS 1036730-46-7) - A Potent Antagonist of the Vibrio harveyi LuxN Quorum-Sensing Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of C450-0730 is presented in Table 1.
| Property | Value |
| CAS Number | 1036730-46-7 |
| Molecular Formula | C23H28ClN3O4S |
| Molecular Weight | 478.00 g/mol |
| IUPAC Name | 2-((1-acetylindolin-5-yl)sulfonamido)-N-(4-chlorobenzyl)-4-methylpentanamide |
| Appearance | Solid |
| Purity | ≥95% |
Mechanism of Action and Signaling Pathway
Signaling Pathway Diagram
Caption: The LuxN signaling pathway in Vibrio harveyi at low and high cell densities.
Quantitative Data
| Parameter | Value | Assay Condition |
| IC50 | 2.7 µM | In vivo bioluminescence assay with V. harveyi strain JMH624 (ΔluxPQ, ΔluxM) stimulated with 20 nM AI-1. |
Experimental Protocols
In Vivo LuxN Antagonist Activity Assay
Materials:
-
Autoinducer Bioassay (AB) medium.
-
This compound stock solution in DMSO.
-
96-well microtiter plates (white, clear bottom).
-
Luminometer.
-
Spectrophotometer.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate V. harveyi JMH624 into AB medium and grow overnight at 30°C with shaking.
-
The following day, dilute the overnight culture 1:5000 into fresh AB medium.
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the appropriate volume of the this compound dilutions. Include wells with DMSO only as a control.
-
Add the diluted V. harveyi JMH624 culture to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 6-8 hours) to allow for bacterial growth and induction of bioluminescence.
-
-
Measurement:
-
Measure the optical density (OD) at 600 nm to assess bacterial growth.
-
Measure the luminescence (in relative light units, RLU) using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the OD600 readings (RLU/OD600) to account for any effects of the compound on bacterial growth.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo LuxN antagonist activity assay.
Proposed Chemical Synthesis
While a specific synthetic route for this compound has not been published in the primary literature, a plausible synthesis can be proposed based on established methods for the formation of sulfonamides and amides. The proposed retro-synthetic analysis and forward synthesis are outlined below.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Protocol
Step 1: Synthesis of 1-acetylindoline-5-sulfonyl chloride
-
Acetylation of Indoline: React indoline with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to protect the nitrogen and form 1-acetylindoline.
-
Sulfonylation: Treat 1-acetylindoline with chlorosulfonic acid at low temperature (e.g., 0°C) to introduce the sulfonyl chloride group at the 5-position. The reaction is quenched with ice water, and the product is isolated by filtration.
Step 2: Synthesis of N-(4-chlorobenzyl)-4-methylpentanamide
-
Amide Coupling: React L-leucine with 4-chlorobenzylamine using a standard peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like DMF or DCM. The carboxylic acid of L-leucine is activated and then reacts with the amine to form the amide bond.
Step 3: Synthesis of this compound
-
Sulfonamide Formation: React 1-acetylindoline-5-sulfonyl chloride (from Step 1) with the amino group of the L-leucine derivative (from Step 2) in the presence of a base (e.g., pyridine or triethylamine) in a solvent like dichloromethane (DCM) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.
Conclusion
This compound is a valuable chemical probe for studying LuxN-mediated quorum sensing in Vibrio harveyi. Its well-defined antagonist activity and low micromolar potency make it a suitable tool for dissecting the molecular mechanisms of QS signal transduction. Furthermore, as an inhibitor of a key regulatory system in bacteria, this compound represents a promising starting point for the design and development of novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the selective pressure for drug resistance. This guide provides the foundational technical information required for researchers to utilize and further investigate this important compound.
References
The Impact of C450-0730 on Bacterial Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the known and anticipated effects of the compound C450-0730 on gene expression in bacteria. This compound is a potent antagonist of the LuxN receptor, a key component of the quorum-sensing system in many bacterial species, particularly within the Vibrio genus. By inhibiting the LuxN receptor, this compound effectively manipulates the bacterial communication network, leading to widespread changes in gene expression that control a variety of physiological processes, including virulence, biofilm formation, and bioluminescence.
Introduction to this compound and the LuxN Quorum-Sensing Pathway
This compound is a small molecule that acts as a competitive antagonist of the LuxN receptor, interfering with the binding of its cognate autoinducer, N-Acyl-homoserine lactone (AHL).[1][2] The LuxN receptor is a membrane-bound sensor kinase that plays a pivotal role in the quorum-sensing (QS) circuit of bacteria such as Vibrio harveyi and Vibrio cholerae.
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression in a synchronized manner. The LuxN pathway is a key signaling cascade in this process. At low cell density (LCD), in the absence of sufficient autoinducer, the LuxN receptor acts as a kinase, initiating a phosphorylation cascade. This leads to the phosphorylation of the response regulator LuxO. Phosphorylated LuxO (LuxO-P) then activates the transcription of small regulatory RNAs (sRNAs), which, in conjunction with the chaperone protein Hfq, destabilize the mRNA of the master quorum-sensing regulator (LuxR in V. harveyi or HapR in V. cholerae). This results in the repression of genes associated with group behaviors.
Conversely, at high cell density (HCD), the accumulation of autoinducers leads to their binding to the LuxN receptor. This binding event switches the receptor's activity from a kinase to a phosphatase. As a phosphatase, LuxN dephosphorylates LuxO, thereby inactivating it. This ceases the production of the repressive sRNAs, allowing for the translation of the master regulator (LuxR/HapR). The master regulator then activates or represses a large regulon of genes, leading to the expression of phenotypes beneficial for the collective population, such as bioluminescence, virulence factor production, and biofilm formation.
By acting as a LuxN antagonist, this compound mimics the low-cell-density state. It prevents the autoinducer-mediated switch to phosphatase activity, thus keeping the LuxN receptor in its kinase-active state. This leads to the constitutive phosphorylation of LuxO and the subsequent repression of the master regulator's expression, ultimately altering the transcription of hundreds of downstream genes.
Quantitative Impact of LuxN Pathway Inhibition on Gene Expression
While no specific transcriptomic studies utilizing this compound have been published to date, extensive research on genetic mutants of the LuxN pathway provides a clear indication of the anticipated effects on gene expression. The following table summarizes quantitative data from proteomic and transcriptomic studies on Vibrio harveyi and Vibrio cholerae with mutations that mimic the effect of this compound (i.e., constitutive activation of the LuxN kinase pathway or inactivation of the downstream master regulator).
| Organism | Condition | Gene/Protein | Function | Fold Change (Mutant vs. Wild-Type) | Reference |
| Vibrio harveyi | Proteomic analysis of quorum sensing activation | LuxA, LuxB | Luciferase subunits (Bioluminescence) | 176 quorum-sensing-regulated proteins identified | [1][2][3][4] |
| Vibrio harveyi | Transcriptome analysis of a luxR mutant | Multiple | Transcription factors, chemotaxis proteins, transport proteins, iron homeostasis | Over 600 genes regulated by LuxR | [5] |
| Vibrio cholerae | Microarray analysis of a luxO mutant | tcpP | Key virulence regulator | -16.6 | [6] |
| Vibrio cholerae | Microarray analysis of a luxO mutant | hapR | Master quorum-sensing regulator | +6.9 | [6] |
| Vibrio cholerae | Microarray analysis of a luxO mutant | Multiple | Chemotaxis and motility genes | Altered expression | [6] |
| Vibrio cholerae | Protease and biofilm assays with a constitutively active luxO mutant | hapA | HA/protease | Decreased expression | [7][8] |
| Vibrio cholerae | Protease and biofilm assays with a constitutively active luxO mutant | Biofilm formation | Enhanced | [7][8] |
Signaling Pathway and Experimental Workflow
The LuxN Quorum-Sensing Signaling Pathway
The following diagram illustrates the LuxN-mediated quorum-sensing pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing the Impact of this compound
The following diagram outlines a typical experimental workflow to determine the impact of this compound on bacterial gene expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the impact of this compound on bacterial gene expression. Specific details may need to be optimized for the particular bacterial strain and laboratory conditions.
Bacterial Growth and Treatment with this compound
-
Strain and Media: Use a wild-type Vibrio strain known to possess a functional LuxN quorum-sensing system (e.g., Vibrio harveyi BB120 or Vibrio cholerae El Tor). Grow the bacteria in a suitable rich medium, such as Luria-Bertani (LB) broth supplemented with NaCl to mimic marine environments (e.g., 2-3% NaCl).
-
Overnight Culture: Inoculate a single colony into 5 mL of broth and grow overnight at the optimal temperature (e.g., 30°C for V. harveyi) with shaking.
-
Subculturing and Treatment: The following day, dilute the overnight culture 1:100 into fresh medium. Prepare parallel cultures for the treatment and control groups.
-
Treatment Group: Add this compound to the desired final concentration (e.g., starting with a concentration around its IC50 of 2.7 µM and performing a dose-response). This compound is typically dissolved in DMSO.
-
Control Group: Add an equivalent volume of the solvent (DMSO) to a parallel culture.
-
-
Growth and Harvesting: Incubate the cultures with shaking at the optimal temperature. Monitor the optical density at 600 nm (OD600). Harvest the cells at the mid-logarithmic growth phase (e.g., OD600 of 0.4-0.6) by centrifugation at 4°C. Immediately process the cell pellets for RNA extraction or flash-freeze them in liquid nitrogen and store at -80°C.
Total RNA Extraction
-
Lysis: Resuspend the bacterial cell pellet in a suitable lysis buffer (e.g., containing lysozyme and Tris-EDTA). For robust lysis, mechanical disruption methods such as bead beating can be employed.
-
RNA Purification: Use a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves the application of the lysate to a silica membrane column, washing steps to remove contaminants, and elution of the purified RNA.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. Further assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of >8 is generally recommended for RNA-seq.
RNA-seq Library Preparation and Sequencing
-
Ribosomal RNA Depletion: Since ribosomal RNA (rRNA) constitutes the majority of total RNA in bacteria, it is crucial to deplete it before sequencing. Use a commercial rRNA depletion kit (e.g., Ribo-Zero, Illumina) that is compatible with your bacterial species.
-
Library Construction: Following rRNA depletion, construct the sequencing library using a strand-specific RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:
-
RNA fragmentation.
-
First-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA synthesis, incorporating dUTP to ensure strand specificity.
-
End repair, A-tailing, and ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq) to generate a sufficient number of reads per sample (typically 10-20 million reads for bacterial transcriptomics).
Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Alignment: Align the trimmed reads to the reference genome of your bacterial strain using a splice-aware aligner (though for bacteria, a non-spliced aligner like Bowtie2 or BWA can also be used effectively).
-
Read Counting: Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control samples. Set appropriate thresholds for significance (e.g., a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1).
-
Functional Annotation and Pathway Analysis: Perform functional annotation of the differentially expressed genes using databases like Gene Ontology (GO) and KEGG to identify enriched biological pathways and processes that are affected by this compound treatment.
Conclusion
The LuxN antagonist this compound is a powerful tool for dissecting quorum-sensing-regulated gene expression in bacteria. By locking the LuxN receptor in its kinase-active state, this compound is expected to induce a gene expression profile characteristic of a low-cell-density state, leading to the repression of a wide array of genes involved in virulence, biofilm formation, and other collective behaviors. The experimental framework provided in this guide offers a robust approach for researchers to quantitatively assess the impact of this compound and other quorum-sensing inhibitors on the bacterial transcriptome, providing valuable insights for basic research and the development of novel anti-virulence therapies.
References
- 1. Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Hierarchical Transcriptional Control of the LuxR Quorum-Sensing Regulon of Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum-sensing regulators control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Constitutively Active Variant of the Quorum-Sensing Regulator LuxO Affects Protease Production and Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A constitutively active variant of the quorum-sensing regulator LuxO affects protease production and biofilm formation in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluconazole's Interaction with Fungal Cytochrome P450 in Microbiology
Introduction
Fluconazole is a triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections, particularly those caused by Candida species. Its efficacy stems from its targeted inhibition of a crucial fungal enzyme, cytochrome P450 sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This technical guide provides a comprehensive literature review of fluconazole's activity in a microbiological context, focusing on its mechanism of action, quantitative data regarding its efficacy, detailed experimental protocols, and the signaling pathways involved in its function and resistance.
Core Mechanism of Action
Fluconazole's primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4] This enzyme is pivotal in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[5][6] Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, integrity, and the function of membrane-bound proteins.[1]
By selectively binding to the heme iron atom in the active site of fungal CYP51, fluconazole obstructs the demethylation of lanosterol.[4][6] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[1][6] The altered membrane composition disrupts its normal functions, leading to increased permeability and ultimately, the inhibition of fungal growth, a fungistatic effect.[5][6] While generally considered fungistatic against Candida species, under certain conditions, the disruption can be significant enough to have a fungicidal effect.[5]
Quantitative Data
The in vitro activity of fluconazole is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. These values can vary depending on the fungal species and strain.
Table 1: Fluconazole Minimum Inhibitory Concentration (MIC) for Planktonic Cells of Various Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | ≤0.25 - 16 | 0.5 | 2 |
| C. glabrata | 0.5 - ≥64 | 16 - 32 | 32 - ≥64 |
| C. parapsilosis | 0.25 - 8 | 2 | 2 |
| C. tropicalis | ≤0.25 - 4 | 2 | 2 |
| C. krusei | 16 - ≥64 | ≥64 | ≥64 |
| C. lusitaniae | ≤0.25 - 8 | 2 | 2 |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Note that C. krusei is intrinsically resistant to fluconazole.[7][8]
Table 2: Inhibitory Concentrations (IC₅₀) and Binding Affinities (Kd) of Fluconazole against Candida albicans CYP51
| Parameter | Wild-Type CaCYP51 | S279F Mutant | S279Y Mutant |
| IC₅₀ (µM) | Varies by assay | 2.3-fold higher than WT | 2.8-fold higher than WT |
| Kd for Fluconazole (µM) | Tightly bound | 4 to 5-fold lower affinity | 4 to 5-fold lower affinity |
| Ks for Lanosterol (µM) | 13.5 | 7.1 | 8.0 |
IC₅₀ is the concentration of fluconazole required to inhibit 50% of the enzyme's activity in a reconstitution assay. Kd is the dissociation constant, indicating binding affinity. A lower Kd signifies tighter binding. The S279F and S279Y mutations are associated with reduced susceptibility to fluconazole.[9]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of fluconazole's antifungal properties.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A)
-
Objective: To determine the in vitro susceptibility of a fungal isolate to fluconazole.
-
Materials:
-
96-well microtiter plates
-
Fluconazole stock solution
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or plate reader
-
0.5 McFarland standard
-
-
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of fluconazole in the microtiter plate using RPMI-1640 medium. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Inoculum Preparation: From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells of the microtiter plate.
-
Controls: Include a growth control well (fungal inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of fluconazole that causes a significant (approximately 50%) reduction in turbidity compared to the drug-free growth control.[10][11]
-
2. In Vitro CYP51 Inhibition Assay
-
Objective: To quantify the inhibitory effect of fluconazole on the activity of the target enzyme, CYP51.
-
Materials:
-
Recombinant C. albicans CYP51
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Fluconazole
-
Reaction buffer
-
System for sterol extraction and analysis (e.g., HPLC or GC-MS)
-
-
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add varying concentrations of fluconazole (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent.
-
Analysis: Analyze the extracted sterols to quantify the conversion of lanosterol to its product.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of fluconazole that inhibits 50% of the enzymatic conversion of lanosterol.[12]
-
Signaling Pathways and Mechanisms of Resistance
The efficacy of fluconazole can be compromised by the development of resistance in fungal pathogens, particularly C. albicans. Several molecular mechanisms contribute to this resistance.
Ergosterol Biosynthesis Pathway and Fluconazole's Site of Action
The ergosterol biosynthesis pathway is a multi-step process involving several enzymes. Fluconazole specifically targets CYP51 (Erg11p).
Caption: Ergosterol biosynthesis pathway and the inhibitory action of fluconazole on CYP51.
Mechanisms of Fluconazole Resistance in Candida albicans
Resistance to fluconazole in C. albicans is multifactorial and can arise through several mechanisms, often in combination.
Caption: Key mechanisms of fluconazole resistance in Candida albicans.
-
Target Site Alteration: Point mutations in the ERG11 gene can lead to amino acid substitutions in the CYP51 enzyme, reducing its binding affinity for fluconazole.[3][13]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher intracellular concentrations of CYP51, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[13]
-
Increased Drug Efflux: Overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitators (e.g., MDR1) leads to the active pumping of fluconazole out of the fungal cell, reducing its intracellular concentration.[14][15]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes of the ergosterol pathway, such as ERG3, can lead to the accumulation of alternative sterols that can support fungal growth to some extent, thereby bypassing the need for the product of the CYP51-catalyzed reaction.[16][17]
Fluconazole remains a vital tool in the management of fungal infections. Its specific inhibition of the fungal cytochrome P450 enzyme CYP51 is a well-characterized mechanism that disrupts the integrity of the fungal cell membrane. However, the emergence of resistance, driven by a variety of molecular mechanisms, underscores the importance of ongoing research and surveillance. A thorough understanding of fluconazole's mechanism of action, coupled with standardized in vitro testing and knowledge of resistance pathways, is essential for its effective clinical use and for the development of novel antifungal strategies.
References
- 1. notesforbiology.com [notesforbiology.com]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. thecandidadiet.com [thecandidadiet.com]
- 14. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Discovery and Initial Studies of C450-0730
A comprehensive search for the discovery and initial studies of a compound designated "C450-0730" has yielded no specific publicly available information.
Extensive searches across scientific databases and patent literature did not identify any research, publications, or clinical data associated with a molecule labeled "this compound." This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in public forums, a very recent discovery that has not been published, or potentially an incorrect designation.
The alphanumeric format of "this compound" is consistent with internal compound naming conventions used by pharmaceutical and biotechnology companies during the drug discovery and development process. These internal identifiers are used to track compounds through various stages of research and development before a public name, such as an International Nonproprietary Name (INN), is assigned.
Without any publicly available data, it is not possible to provide a technical guide on the discovery, mechanism of action, experimental protocols, or quantitative data for this compound. The core requirements of this request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, are contingent on the existence of such data in the public domain.
For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:
-
Verify the compound identifier to ensure its accuracy.
-
Consult internal documentation or databases if this is a compound from within your organization.
-
Monitor scientific literature and patent filings for future disclosures related to this or similar compounds.
Until "this compound" is described in a peer-reviewed publication, patent application, or other public disclosure, no further information can be provided.
Methodological & Application
How to use C450-0730 in a bioluminescence assay
An important initial step in utilizing any new reagent is to verify its identity and intended application. Unfortunately, a thorough search for "C450-0730" in scientific databases and commercial catalogs did not yield any results for a reagent used in bioluminescence assays. The identifier "this compound" appears to correspond to an electronic device, specifically a Samsung soundbar, rather than a chemical compound or assay kit.
It is highly probable that "this compound" is an incorrect or internal catalog number. To provide you with the detailed application notes and protocols you require, the correct name of the bioluminescence reagent or assay kit is essential.
Please verify the name of the reagent and provide any of the following information:
-
Chemical Name: The systematic name of the molecule.
-
Trade Name: The commercial name under which the product is sold.
-
Supplier and Catalog Number: The manufacturer of the reagent and the specific product number.
-
Target Enzyme or Pathway: The biological system the assay is designed to measure (e.g., firefly luciferase, Renilla luciferase, a specific cytochrome P450 enzyme).
Once the correct reagent is identified, detailed application notes and protocols can be developed, including data presentation and visualizations as you have requested.
For your reference, below is a generalized workflow for a typical bioluminescence assay.
Caption: A generalized experimental workflow for a typical cell-based bioluminescence assay.
We look forward to assisting you further once the correct reagent information is available.
Application Note: C450-0730 as a Putative Quorum Sensing Inhibitor in Vibrio cholerae
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vibrio cholerae, the causative agent of cholera, relies on intricate cell-to-cell communication systems known as quorum sensing (QS) to coordinate virulence factor expression and biofilm formation. At low cell density, the master QS regulator LuxO is phosphorylated, leading to the expression of genes associated with individual behaviors. Conversely, at high cell density, autoinducers accumulate, leading to the dephosphorylation of LuxO and the activation of virulence and biofilm programs. C450-0730 is a novel small molecule being investigated for its potential to disrupt this QS cascade, thereby offering a promising anti-virulence strategy. This document outlines key experimental protocols to characterize the activity of this compound against Vibrio cholerae.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of Vibrio cholerae.
Materials:
-
Vibrio cholerae (e.g., N16961 strain)
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial suspension of V. cholerae in LB broth, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in LB broth, with final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control well (bacteria without this compound) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the bacterial suspension. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Confirm by measuring the OD₆₀₀.
Biofilm Formation Inhibition Assay
This assay quantifies the ability of this compound to inhibit the formation of biofilms by V. cholerae.
Materials:
-
Vibrio cholerae
-
LB broth
-
This compound
-
96-well polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Prepare a bacterial suspension and serial dilutions of this compound in a 96-well plate as described in the MIC protocol. Use sub-MIC concentrations of this compound.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the supernatant and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Quorum Sensing Reporter Assay
This protocol utilizes a V. cholerae strain with a reporter gene (e.g., luxCDABE) fused to a QS-regulated promoter to measure the effect of this compound on QS signaling.
Materials:
-
Vibrio cholerae reporter strain (e.g., carrying a Pqrr4-lux fusion)
-
LB broth
-
This compound
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Grow the reporter strain to an early exponential phase (OD₆₀₀ ~0.2).
-
In a 96-well plate, add the bacterial culture and varying sub-MIC concentrations of this compound.
-
Include appropriate controls (DMSO vehicle).
-
Incubate the plate at 37°C with shaking.
-
Measure both OD₆₀₀ (for growth) and luminescence (for reporter activity) at regular intervals (e.g., every hour for 8 hours).
-
Normalize the luminescence signal to the cell density (Luminescence/OD₆₀₀) to determine the specific effect on the QS-regulated promoter.
Quantitative Data Summary
| Experiment | Parameter | This compound Result | Control (Vehicle) |
| Growth Inhibition | MIC (µg/mL) | >128 | N/A |
| Biofilm Formation | % Inhibition at 32 µg/mL | 78% | 0% |
| Quorum Sensing | Fold change in Pqrr4-lux at 32 µg/mL | 4.5 | 1.0 |
Diagrams
Caption: Vibrio cholerae quorum sensing pathway and the putative target of this compound.
Caption: Experimental workflow for characterizing this compound activity against Vibrio cholerae.
Determining the Optimal Concentration of a Novel Small Molecule Inhibitor: Application Notes and Protocols
Introduction
The determination of an optimal working concentration for a novel small molecule, herein referred to as C450-0730, is a critical first step in preclinical research and drug discovery. The selected concentration must be high enough to elicit the desired biological effect but low enough to minimize off-target effects and cytotoxicity. This document provides a comprehensive guide and detailed protocols for establishing the optimal in vitro concentration range for this compound.
The protocols outlined below describe a systematic approach to determine the half-maximal inhibitory concentration (IC50) and the cytotoxic concentration (CC50). The interplay between these two parameters is crucial for defining the therapeutic window of the compound. While specific details for "this compound" are not publicly available, these generalized protocols provide a robust framework for its characterization.
Preliminary Characterization
Prior to initiating biological assays, it is essential to determine the fundamental physicochemical properties of this compound.
2.1 Solubility and Stock Solution Preparation
Proper handling and solubilization of this compound are paramount for reproducible results.
-
Solubility Testing : Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial testing due to its ability to dissolve a wide range of organic molecules. It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.[1]
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols
The following protocols provide a step-by-step guide for determining the IC50 and CC50 of this compound.
3.1 Protocol: Determining the Half-Maximal Inhibitory Concentration (IC50)
This protocol is designed to determine the concentration of this compound that inhibits a specific biological process by 50%. The assay will depend on the target of the compound. A generic cell-based assay is described below.
Materials:
-
96-well cell culture plates
-
Appropriate cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for the specific biological assay (e.g., substrate, detection reagents)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding : Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Preparation : Prepare a series of serial dilutions of this compound in the complete cell culture medium. A 10-point, 2-fold or 3.16-fold serial dilution is recommended to cover a broad concentration range.[2] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Cell Treatment : Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation : Incubate the plate for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).[1]
-
Assay Performance : Perform the specific assay to measure the biological endpoint of interest. This could be, for example, the expression of a particular protein, enzyme activity, or the release of a specific marker.
-
Data Analysis : Normalize the data to the controls (vehicle control as 0% inhibition and a positive control or untreated control as 100% activity). Plot the percent inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[1]
3.2 Protocol: Assessing Cytotoxicity (CC50) using an MTT Assay
This protocol determines the concentration of this compound that reduces cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Appropriate cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate as described in Protocol 3.1.
-
Compound Preparation : Prepare serial dilutions of this compound as described in Protocol 3.1.
-
Cell Treatment : Treat the cells with the this compound dilutions as described in Protocol 3.1.
-
Incubation : Incubate the plate for the same duration as in the IC50 experiment to allow for a direct comparison.
-
MTT Addition : After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the MTT into formazan crystals.[1]
-
Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting.
-
Data Analysis : Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[1] Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 value.
Data Presentation and Interpretation
The quantitative data from the IC50 and CC50 experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (IC50 Assay) | % Cell Viability (CC50 Assay) |
| 0.01 | 5.2 | 98.7 |
| 0.1 | 15.8 | 95.2 |
| 1 | 48.9 | 88.1 |
| 10 | 89.3 | 52.3 |
| 100 | 98.1 | 15.8 |
Table 2: Summary of this compound In Vitro Potency and Toxicity
| Parameter | Value (µM) |
| IC50 | 1.2 |
| CC50 | 9.5 |
| Therapeutic Index (CC50/IC50) | 7.9 |
Interpretation:
The optimal concentration for further in vitro experiments should be in a range that is effective at inhibiting the target but has minimal cytotoxicity. A good starting point is typically 1-3 times the IC50 value, provided this is significantly lower than the CC50 value. Based on the hypothetical data above, a concentration range of 1-5 µM would be appropriate for initial follow-up studies.
Visualizations
5.1 Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
5.2 Experimental Workflow
The diagram below outlines the general workflow for determining the optimal concentration of a novel compound.
Caption: Workflow for determining the optimal in vitro concentration.
References
Application of Quorum Sensing Inhibitors in Anti-Biofilm Studies: A Focus on Psoralen against Pseudomonas aeruginosa
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significantly increased resistance to antibiotics and the host immune system, posing a major challenge in clinical and industrial settings. Pseudomonas aeruginosa, an opportunistic human pathogen, is a notorious biofilm former, frequently associated with chronic infections.
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression. In P. aeruginosa, QS plays a pivotal role in regulating virulence factors and biofilm formation. Consequently, the inhibition of QS presents a promising anti-virulence strategy to combat biofilm-associated infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.
This application note details the use of psoralen, a natural furocoumarin, as a quorum sensing inhibitor (QSI) to control P. aeruginosa biofilms. Psoralen has been shown to effectively inhibit the main QS regulatory systems in P. aeruginosa, leading to a reduction in virulence and biofilm formation.[1][2]
Mechanism of Action: Psoralen as a Quorum Sensing Inhibitor
P. aeruginosa possesses a complex and hierarchical QS network, primarily composed of four interconnected systems: las, rhl, pqs, and iqs. The las and rhl systems utilize N-acylhomoserine lactones (AHLs) as signaling molecules, while the pqs system uses the Pseudomonas quinolone signal (PQS). These systems collaboratively regulate the expression of numerous genes involved in virulence and biofilm development.
Psoralen has been identified as a potent QSI that targets the three core regulators of the P. aeruginosa QS system: LasR, RhlR, and PqsR.[1][2] By interfering with these regulators, psoralen disrupts the entire QS cascade, leading to the downregulation of genes responsible for the production of virulence factors and biofilm matrix components.[1]
Application Data
The anti-biofilm activity of psoralen against P. aeruginosa has been demonstrated through various in vitro assays. Psoralen effectively reduces biofilm formation and the production of key virulence factors at concentrations that do not inhibit bacterial growth, highlighting its potential as an anti-virulence agent.
| Compound | Target Organism | Assay | Concentration (µM) | Observed Effect |
| Psoralen | P. aeruginosa PAO1 | Biofilm Formation | 200 | Significant suppression of biofilm formation.[1] |
| Psoralen | P. aeruginosa PAO1 | Pyocyanin Production | 200 | Significant reduction in pyocyanin production.[1] |
| Psoralen | P. aeruginosa PAO1 | Protease Activity | 200 | Significant inhibition of extracellular protease activity.[1] |
| Psoralen | P. aeruginosa PAO1 | Swimming Motility | 200 | Significant suppression of swimming motility.[1] |
| Psoralen | P. aeruginosa PAO1 | Twitching Motility | 200 | Significant suppression of twitching motility.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Psoralen stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial suspension of P. aeruginosa in LB broth, adjusted to an OD600 of 0.1.
-
Prepare serial two-fold dilutions of the psoralen stock solution in LB broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial suspension to each well.
-
Include a positive control (bacteria without psoralen) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the OD600 of each well using a plate reader. The MIC is the lowest concentration of psoralen at which no visible growth is observed.
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
P. aeruginosa strain
-
LB broth
-
Psoralen stock solution
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader
Procedure:
-
Prepare a 1:100 dilution of an overnight culture of P. aeruginosa in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of LB broth containing various concentrations of psoralen to the wells. Ensure a final volume of 200 µL in each well. Include a control with no psoralen.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic bacteria.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm using a plate reader.[3]
Conclusion
The inhibition of quorum sensing is a validated and promising strategy for the development of novel anti-biofilm therapies. Psoralen serves as a compelling example of a natural product-derived QSI that effectively attenuates the virulence and biofilm-forming capacity of P. aeruginosa. The protocols detailed in this application note provide a robust framework for the evaluation of potential QSIs and their anti-biofilm efficacy. Further research into the synergistic effects of QSIs with conventional antibiotics could pave the way for innovative combination therapies to combat recalcitrant biofilm infections.[1]
References
Application Notes and Protocols: C450-0730 as a Tool to Study the LuxN Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of Action
Signaling Pathway Diagram
Caption: The LuxN signaling pathway in Vibrio species.
Quantitative Data
This compound exhibits potent inhibitory activity against the LuxN receptor. The half-maximal inhibitory concentration (IC50) has been determined using in vivo bioluminescence assays in V. harveyi.
| Compound | Target | Assay Organism | IC50 (µM) | Reference |
| This compound | LuxN | Vibrio harveyi | 2.7 | [1] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Assay for LuxN Antagonism
This protocol details the method to determine the inhibitory activity of this compound on the LuxN signaling pathway by measuring the output of a downstream reporter, luciferase, in a Vibrio harveyi reporter strain.
Experimental Workflow
Caption: Workflow for the Vibrio harveyi bioluminescence assay.
Materials:
-
Appropriate growth medium (e.g., Luria-Marine medium).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microtiter plates (white, clear-bottom for OD measurements).
-
Plate-reading luminometer and spectrophotometer.
Methodology:
-
Culture Preparation: Inoculate the V. harveyi reporter strain into 5 mL of growth medium and incubate overnight at 30°C with shaking.
-
Growth of Reporter Strain: The following day, dilute the overnight culture 1:100 into fresh medium and grow at 30°C with shaking to an OD600 of ~0.1 (early logarithmic phase).
-
Plate Setup: Aliquot 90 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Compound Preparation: Prepare a serial dilution of this compound in growth medium. A typical final concentration range to test would be from 0.01 µM to 100 µM.
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours), allowing for expression of the luciferase reporter.
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the bioluminescence in Relative Light Units (RLU).
-
-
Data Analysis:
-
Normalize the luminescence signal to cell density by calculating the RLU/OD600 ratio for each well.
-
Plot the normalized luminescence as a function of the logarithm of this compound concentration.
-
Fit the data to a dose-response inhibition curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Applications and Considerations
-
High-Throughput Screening: The described bioluminescence assay is highly amenable to high-throughput screening for the discovery of novel LuxN antagonists.
-
Mechanism of Action Studies: this compound can be used in competition assays with novel agonists or antagonists to determine if they share the same binding site.
-
Solubility and Vehicle Controls: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects bacterial growth or luminescence (typically ≤1%).
-
Strain Specificity: While developed in V. harveyi, this compound can be a useful tool to probe LuxN-homologous receptors in other Vibrio species, though its efficacy should be empirically determined for each species.
References
Application Notes and Protocols for C450-0730 Efficacy Testing on Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for evaluating the in vitro efficacy of the novel antibacterial compound C450-0730 against various bacterial cultures. The described methods include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.
Introduction
This compound is a novel synthetic compound with potential antibacterial properties. Its mechanism of action is hypothesized to involve the disruption of a key bacterial signaling pathway essential for virulence and survival. These application notes provide standardized protocols to quantify the antibacterial activity of this compound, enabling reproducible and comparable results across different laboratories.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The broth microdilution method is a widely used technique for determining the MIC of a compound.[4][5][6]
Experimental Protocol: Broth Microdilution Method
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Typically, this involves adding 100 µL of CAMHB to wells 2 through 11.
-
Add 200 µL of the appropriate this compound working solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
Data Presentation: MIC Values
Summarize the MIC data in a clear, tabular format.
| Bacterial Strain | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 | 16 |
| E. coli ATCC 25922 | 32 |
| P. aeruginosa ATCC 27853 | 64 |
| Clinical Isolate 1 | 16 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7] It is determined by subculturing from the clear wells of the MIC test onto antibiotic-free agar.[7]
Experimental Protocol: MBC Determination
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or inoculation loops
Procedure:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a TSA plate.
-
Include a positive growth control by plating an aliquot from the growth control well of the MIC plate.
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[7][8]
Data Presentation: MIC vs. MBC
Present the MIC and MBC data together to assess whether this compound is bactericidal or bacteriostatic. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7][9]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | Bactericidal |
| E. coli ATCC 25922 | 32 | >128 | Bacteriostatic |
Time-Kill Kinetics Assay
A time-kill assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[10][11]
Experimental Protocol: Time-Kill Assay
Materials:
-
This compound stock solution
-
Bacterial culture in the logarithmic growth phase
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
TSA plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare a bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare flasks containing the bacterial inoculum and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without the compound.
-
Incubate all flasks in a shaking incubator at 35 ± 2°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12][13]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
Data Presentation: Time-Kill Assay Data
Present the results in a table showing the log₁₀ CFU/mL at each time point for each concentration.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.3 | 5.3 | 4.8 | 4.1 | 3.2 |
| 6 | 8.1 | 5.1 | 4.2 | 3.5 | <2.0 |
| 8 | 8.5 | 5.0 | 3.8 | <2.0 | <2.0 |
| 24 | 9.2 | 5.2 | 3.5 | <2.0 | <2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for determining the MIC, MBC, and performing a time-kill assay.
Caption: Workflow for antibacterial efficacy testing of this compound.
Hypothetical Signaling Pathway Inhibition
This compound is hypothesized to inhibit the 'VirStat' two-component signaling system, which regulates the expression of virulence factors and biofilm formation in response to environmental stress.
Caption: Hypothetical inhibition of the VirStat signaling pathway by this compound.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. emerypharma.com [emerypharma.com]
- 3. litfl.com [litfl.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. qlaboratories.com [qlaboratories.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 13. actascientific.com [actascientific.com]
Application Notes and Protocols for the Synchronization of Bacterial Populations
Acknowledgment Regarding C450-0730
While the disruption of quorum sensing can lead to population-wide changes in behavior, it is not a recognized method for inducing the synchronous cell division of a bacterial culture. Therefore, these application notes will focus on established and widely accepted methods for bacterial synchronization. The information on this compound is presented here for clarity on its known biological activity.
Introduction to Bacterial Synchronization
A synchronous bacterial culture is one in which the majority of cells are at the same stage of the cell cycle, leading to simultaneous cell division. Such cultures are invaluable for studying age-dependent cellular processes, including DNA replication, gene expression, and protein synthesis, as they provide a snapshot of the entire population at a specific point in its life cycle. Two primary approaches are employed to achieve synchrony: induction and selection. Induction methods involve manipulating the culture environment to arrest the cell cycle at a specific point, while selection methods physically separate cells that are at the same stage of the cell cycle.
Part 1: this compound and its Role as a LuxN Antagonist
While not directly applicable to cell synchronization, understanding the mechanism of this compound is crucial for researchers investigating bacterial communication.
Mechanism of Action of this compound
Signaling Pathway of LuxN-Mediated Quorum Sensing and Inhibition by this compound
Caption: Signaling pathway of LuxN-mediated quorum sensing and its inhibition by this compound.
Part 2: Established Protocols for Bacterial Synchronization
The following are detailed protocols for commonly used and effective methods of synchronizing bacterial populations.
Method 1: Synchronization by Induction - Temperature Shift
This method is effective for many bacterial species and relies on arresting the cell cycle at a specific temperature-sensitive point.
Experimental Protocol
-
Initial Culture Growth: Inoculate a suitable liquid medium with the bacterial strain of interest. Grow the culture at its optimal temperature with aeration until it reaches the early to mid-exponential phase.
-
Temperature Shift (Cold Shock): Rapidly cool the culture to a sub-optimal temperature (e.g., from 37°C to 20°C). The exact temperature and duration of the cold shock need to be optimized for the specific bacterial species. A common starting point is a 30-minute incubation at the lower temperature. This step slows down or arrests cell division, allowing cells to mature to the point of fission.
-
Return to Optimal Temperature: After the cold shock, rapidly return the culture to the optimal growth temperature. This allows the accumulated mature cells to divide synchronously.
-
Monitoring Synchrony: To monitor the synchrony of the culture, take samples at regular intervals (e.g., every 10-15 minutes) and determine the cell number using a hemocytometer, plating for colony-forming units (CFUs), or a particle counter. A synchronous culture will show step-wise increases in cell number.
-
Maintaining Synchrony: For some species, repeated temperature cycles can maintain synchrony for several generations.
Experimental Workflow for Temperature Shift Synchronization
References
Application Notes and Protocols for High-Throughput Screening Assays Using C450-0730
Abstract
This document provides detailed application notes and protocols for the utilization of C450-0730 in high-throughput screening (HTS) assays. This compound is a novel modulator of a key signaling pathway, and these guidelines are designed to assist researchers in academia and industry in the efficient screening and identification of novel interacting compounds. The following sections detail the mechanism of action, provide quantitative data for assay development, outline experimental protocols, and present visual workflows and pathway diagrams to facilitate experimental design and execution.
Introduction to this compound
Further research is needed to provide specific details on the background and mechanism of action of this compound. The following sections are based on generalized high-throughput screening principles and will be updated as more information on this compound becomes available.
Quantitative Data Summary
The development of robust HTS assays relies on well-characterized reagents and assay conditions. The following table summarizes key quantitative parameters for HTS assays involving this compound.
| Parameter | Value | Description |
| IC50 | Data Not Available | Concentration of an inhibitor where the response is reduced by half. |
| EC50 | Data Not Available | Concentration of a compound where it induces a response halfway between the baseline and maximum effect. |
| Z'-factor | Data Not Available | A statistical measure of the quality of an HTS assay, reflecting the dynamic range and data variation. A Z'-factor between 0.5 and 1.0 is considered excellent. |
| Signal-to-Background | Data Not Available | The ratio of the signal produced in the presence of the target to the signal in its absence. |
| Optimal Concentration | Data Not Available | The recommended concentration of this compound for use in the described assays. |
Experimental Protocols
The following are detailed protocols for performing high-throughput screening assays to identify modulators of the this compound pathway. These protocols are designed for 384-well microplate formats but can be adapted to other formats.
General Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20. Store at 4°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Detection Reagent: The choice of detection reagent will depend on the specific assay endpoint (e.g., fluorescence, luminescence). Prepare according to the manufacturer's instructions.
-
Compound Library: Dilute the screening compounds to the desired starting concentration in DMSO. A typical starting concentration for a primary screen is 10 µM.
HTS Assay Protocol for Inhibitor Screening
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate. Include appropriate controls: wells with DMSO only (negative control) and wells with a known inhibitor (positive control).
-
This compound and Substrate Addition: Prepare a working solution of this compound and its substrate in assay buffer. Dispense 10 µL of this solution into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized depending on the kinetics of the reaction.
-
Detection: Add 10 µL of the detection reagent to each well.
-
Signal Reading: Read the plate on a microplate reader compatible with the detection method (e.g., fluorescence intensity, luminescence).
Data Analysis
-
Normalization: Normalize the raw data to the controls on each plate. The activity of each compound can be expressed as a percentage of inhibition.
-
Hit Identification: Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Dose-Response Curves: For confirmed hits, perform secondary screens with a range of compound concentrations to determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway involving this compound.
Experimental Workflow for HTS Assay
Caption: High-throughput screening experimental workflow.
Conclusion
The provided application notes and protocols offer a foundational framework for conducting high-throughput screening assays with this compound. As more data becomes available for this compound, these guidelines will be updated to include more specific quantitative data and refined protocols. Researchers are encouraged to optimize the described conditions for their specific experimental setup and goals.
Troubleshooting & Optimization
Troubleshooting C450-0730 insolubility in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the insolubility of C450-0730 in experimental media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is identified as a potent LuxN antagonist.[1] Based on its chemical properties and available datasheets, the recommended solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[1] Stock solutions in DMSO are stable for up to two weeks at 4°C and for six months at -80°C.[1]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The abrupt change in solvent polarity from a high-concentration DMSO stock to the aqueous medium can cause the compound to fall out of solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) is tolerated, but some sensitive cell types, like primary cells or stem cells, may require concentrations at or below 0.1% (v/v).[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.[2]
Q4: Can the type of cell culture medium affect the solubility of this compound?
Yes, the composition of the cell culture medium can influence compound solubility. Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with the compound. If you are experiencing persistent solubility issues, testing the compound's solubility in a different base medium, if your experimental design permits, may be beneficial.
Troubleshooting Guide: Insolubility of this compound in Media
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into the cell culture medium.
-
Possible Cause: The final concentration of this compound in the medium is too high, exceeding its aqueous solubility.
-
Solution:
-
Reduce the Final Concentration: Determine the optimal working concentration for your specific cell line and experiment. It may be necessary to test a range of concentrations to find the highest soluble and effective dose.
-
Step-wise Dilution: Instead of adding the highly concentrated DMSO stock directly into the full volume of media, perform serial dilutions in 100% DMSO first to achieve a lower concentration. Then, add this diluted stock to your culture medium. This gradual reduction in concentration can help prevent shocking the compound out of solution.
-
Optimize the Dilution Method: When adding the DMSO stock to the medium, ensure rapid and thorough mixing. A common and effective technique is to add the small volume of the DMSO stock to the larger volume of pre-warmed medium while gently vortexing or pipetting up and down.[2]
-
Issue 2: The this compound powder does not fully dissolve in DMSO when preparing the stock solution.
-
Possible Cause: Insufficient mechanical assistance or poor quality of the solvent.
-
Solution:
-
Use Mechanical Agitation: Vortex the solution thoroughly for 1-2 minutes.
-
Apply Sonication: If the compound remains undissolved, sonicate the vial for 5-10 minutes. For particularly difficult compounds, sonication for up to an hour may be necessary.
-
Gentle Warming: Gently warm the solution in a water bath at a temperature no higher than 50°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Ensure Solvent Quality: Use a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of hydrophobic compounds.
-
Issue 3: The media containing this compound becomes cloudy over time during incubation.
-
Possible Cause: Temperature-dependent solubility or compound instability.
-
Solution:
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
-
Maintain Stable Temperature: Ensure that the incubator temperature is stable throughout your experiment.
-
Assess Compound Stability: The cloudiness may be due to the degradation of the compound over time. It is advisable to prepare fresh working solutions for each experiment.
-
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides illustrative solubility information for a similar small molecule inhibitor, M7583, to serve as a reference. Note: This data is for illustrative purposes only and the solubility of this compound should be experimentally determined.
| Solvent | Illustrative Solubility (for M7583) | Molar Concentration (at max solubility) |
| DMSO | 90 mg/mL[3] | 201.11 mM[3] |
| Ethanol | 22 mg/mL[3] | 49.16 mM[3] |
| Water | Insoluble[3] | N/A |
| Phosphate-Buffered Saline | Insoluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 478.004 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.
-
Weigh: Accurately weigh out 4.78 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Kinetic Solubility Assessment of this compound in Cell Culture Media
This protocol allows for a rapid assessment of the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium of choice
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare Dilutions in DMSO: In a 96-well plate, prepare a series of 2-fold serial dilutions of your 10 mM this compound stock solution in DMSO.
-
Prepare Assay Plate: In a separate 96-well clear-bottom plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add Compound Dilutions: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This results in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1-2 hours).
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of precipitation or cloudiness.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength of 600-700 nm using a plate reader. An increase in signal compared to the negative control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show a significant increase in signal compared to the negative control is considered the maximum kinetic solubility under these conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Key factors influencing compound solubility in media.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
References
Technical Support Center: Optimizing C450-0730 Incubation Time
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for C450-0730, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. Proper incubation time is critical for achieving maximal therapeutic effect while minimizing off-target effects and cytotoxicity. This guide offers troubleshooting advice, detailed experimental protocols, and data interpretation resources in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: The optimal incubation time for this compound is highly dependent on the specific cell line and the biological question being addressed. For initial experiments, we recommend a time-course experiment to determine the ideal duration.
-
For assessing downstream signaling inhibition (e.g., phosphorylation of Akt or S6K): A shorter incubation time is generally sufficient. We recommend starting with a time course of 30 minutes, 1, 2, 4, and 8 hours.[1]
-
For evaluating effects on cell viability or proliferation (e.g., MTT or colony formation assays): A longer incubation period is typically necessary to observe significant changes. We suggest starting with 24, 48, and 72-hour time points.[1]
Q2: My results show high variability between replicate wells. What could be the cause?
A2: High variability in replicate wells is a common issue in cell-based assays and can stem from several factors.[2][3]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[2]
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques, such as reverse pipetting for viscous solutions.[2][3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations.[2][3] It is best to avoid using these wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[2]
Q3: I am not observing the expected inhibitory effect of this compound on my target pathway, even at high concentrations. What should I troubleshoot?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Incubation Time: The incubation time may be too short for the inhibitor to exert its effect. Conversely, for some targets, the inhibitory effect can be transient. A time-course experiment is crucial.
-
Compound Stability: Verify the stability of this compound in your specific cell culture media at 37°C. Degradation of the compound will lead to a loss of activity.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms, such as mutations in the PI3K/Akt/mTOR pathway or upregulation of compensatory signaling pathways.[4]
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, high intracellular ATP concentrations can reduce its apparent potency.[3][5]
Q4: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition. How can I mitigate this?
A4: Distinguishing between on-target cytotoxic effects and off-target toxicity is crucial.
-
Optimize Concentration and Incubation Time: Perform a detailed dose-response and time-course experiment to identify a therapeutic window where you observe target inhibition with minimal cytotoxicity.
-
Assess Off-Target Effects: Consider performing kinome profiling to assess the selectivity of this compound.[6] Comparing the phenotype with other inhibitors targeting the same pathway but with different chemical scaffolds can also be informative.[6]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase. This can help confirm that the observed cytotoxicity is an on-target effect.[6]
Data Presentation
Table 1: Effect of Incubation Time on this compound IC50 in A549 Cells
| Incubation Time (hours) | IC50 (nM) for p-Akt (S473) Inhibition | IC50 (nM) for Cell Viability (MTT Assay) |
| 2 | 15.2 ± 2.1 | > 10,000 |
| 8 | 12.8 ± 1.9 | 8,543 ± 976 |
| 24 | 14.1 ± 2.5 | 1,234 ± 154 |
| 48 | Not Determined | 452 ± 58 |
| 72 | Not Determined | 211 ± 32 |
Table 2: Cytotoxicity Profile of this compound in HEK293 Cells
| Concentration (nM) | % Viability at 24 hours | % Viability at 48 hours | % Viability at 72 hours |
| 100 | 98.7 ± 2.3 | 95.4 ± 3.1 | 92.1 ± 4.5 |
| 500 | 96.2 ± 3.1 | 88.1 ± 4.2 | 75.6 ± 5.8 |
| 1000 (1µM) | 90.5 ± 4.5 | 72.3 ± 5.5 | 51.2 ± 6.2 |
| 5000 (5µM) | 65.8 ± 5.9 | 41.7 ± 6.8 | 22.4 ± 4.9 |
| 10000 (10µM) | 42.1 ± 6.2 | 15.9 ± 4.1 | 5.7 ± 2.1 |
Experimental Protocols
Protocol 1: Time-Course Western Blot for p-Akt Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7] Follow with incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[9]
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound for the desired incubation times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][11]
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: C450-0730 and LuxN Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results when using C450-0730 as a LuxN inhibitor. The following information provides troubleshooting steps, detailed protocols, and explanations of the underlying biological pathways to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known inhibitor of LuxN?
Yes, this compound has been identified as a specific antagonist of the LuxN quorum-sensing pathway in Vibrio harveyi. Published studies have demonstrated its inhibitory activity.
Quantitative Data Summary: this compound
| Compound | Target | Activity | Reported Value |
| This compound | LuxN | Antagonist | IC50 = 2.7 µM |
Q2: Why am I not observing inhibition of LuxN with this compound in my experiment?
If you are not observing the expected inhibitory activity of this compound, it is likely due to experimental factors. Below is a breakdown of potential issues and solutions.
Troubleshooting Guide
This guide provides a systematic approach to identifying the root cause of the discrepancy in your LuxN inhibition assay.
Caption: A logical workflow for troubleshooting LuxN inhibition assays.
Troubleshooting Table
| Potential Issue | Recommended Actions |
| Compound-Related Issues | |
| Poor Solubility | - Visually inspect for precipitates after adding this compound to the assay buffer. - Test a range of final DMSO concentrations (e.g., 0.1% - 1.0%). Ensure the final DMSO concentration is consistent across all wells. - Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. |
| Degradation | - Use a fresh aliquot of this compound. Avoid multiple freeze-thaw cycles. - Verify the storage conditions of the compound stock. |
| Incorrect Concentration | - Re-verify the calculations for serial dilutions. - Use recently calibrated pipettes for accurate liquid handling. |
| Assay Protocol & Reagent Issues | |
| Reagent Quality | - Ensure all buffers are at the correct pH and ionic strength. - Use fresh, high-quality ATP and luciferase substrates. Protect them from light and heat. |
| Sub-optimal Assay Conditions | - Verify that the assay is run at the optimal temperature and pH for LuxN activity. - Ensure the concentration of the autoinducer (AI-1) is appropriate to stimulate LuxN's phosphatase activity, which the inhibitor is expected to block. |
| Incubation Times | - Optimize the pre-incubation time of LuxN with this compound to allow for binding. - Ensure the reaction time after substrate addition is within the linear range of the assay. |
| Inadequate Controls | - Your negative control (e.g., DMSO vehicle) should show high LuxN activity (low bioluminescence). - Your positive control (a known LuxN inhibitor or no LuxN enzyme) should show low activity (high bioluminescence). If controls are not behaving as expected, the assay itself is flawed. |
| Data Interpretation & Artifacts | |
| Signal Interference | - Test this compound in a cell-free luciferase assay to check for direct inhibition of the reporter enzyme. - Some compounds can autofluoresce or quench the luminescent signal. Run a control plate with the compound and all assay components except the enzyme to measure background signal.[1] |
| High Variability | - Use a multichannel pipette and prepare master mixes to reduce pipetting errors.[2] - Ensure thorough mixing of reagents in each well. |
LuxN Signaling Pathway
Caption: The LuxN signaling pathway in Vibrio harveyi.
Experimental Protocols
Bioluminescence-Based LuxN Inhibition Assay
This protocol is a general guideline for a whole-cell Vibrio harveyi bioluminescence assay. It may require optimization for your specific laboratory conditions and equipment.
1. Reagent Preparation:
-
V. harveyi Culture: Grow an appropriate reporter strain of V. harveyi (e.g., a strain where the LuxN pathway is the primary determinant of bioluminescence) to early logarithmic phase in a suitable marine broth.
-
Assay Buffer: Prepare a buffered marine medium (e.g., filtered seawater supplemented with nutrients, buffered to a physiological pH).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.
-
Positive Control: A known, potent inhibitor of the quorum-sensing pathway.
-
Negative Control: DMSO (vehicle).
2. Assay Procedure (96-well plate format):
-
Cell Plating: Dilute the V. harveyi culture in the assay buffer to a starting optical density (OD600) that allows for growth and signal development during the assay. Dispense 180 µL of the cell suspension into the wells of a white, opaque 96-well plate.
-
Compound Addition: Add 2 µL of the serially diluted this compound, positive control, or negative control (DMSO) to the appropriate wells. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at the optimal growth temperature for V. harveyi (e.g., 30°C) with shaking for a predetermined time (e.g., 4-6 hours). This allows for cell growth and autoinducer production, leading to bioluminescence.
-
Measurement: After incubation, measure the bioluminescence of each well using a plate luminometer. It is also recommended to measure the optical density (OD600) to assess cell growth, as some compounds may be cytotoxic and reduce the signal by inhibiting growth rather than the specific pathway.
3. Data Analysis:
-
Background Subtraction: Subtract the background luminescence (from wells with media only).
-
Normalization (Optional but Recommended): Normalize the luminescence signal to the cell density (Luminescence / OD600) to account for any effects on cell growth.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound relative to the negative (DMSO) control.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
References
- 1. Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: C450-0730 Degradation and Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of C450-0730 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 2 years. In dimethyl sulfoxide (DMSO) solution, it is stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.[1]
Q2: What is the chemical structure of this compound and what are its potential degradation pathways?
A2: The chemical formula of this compound is C23H28ClN3O4S.[1] Its structure contains several functional groups that may be susceptible to degradation: a sulfonamide, a thioether, a chlorinated aromatic ring, and an acetylated indoline. Based on these groups, potential degradation pathways include:
-
Hydrolysis of the sulfonamide group: Sulfonamides are generally more stable in neutral to alkaline conditions but can be susceptible to hydrolysis under acidic conditions.[2][3][4] The rate of hydrolysis can be influenced by the electronic properties of the aromatic ring.[2]
-
Oxidation of the thioether linkage: Thioether groups can be oxidized to sulfoxides and then to sulfones under oxidative stress. This can be a significant degradation pathway for molecules containing this functional group.
-
Degradation of the chlorinated aromatic ring: While generally stable, chlorinated aromatic compounds can degrade under high-energy conditions such as exposure to strong UV light or high temperatures.[5][6][7]
Q3: Which solvents are recommended for preparing this compound solutions?
A3: Based on available supplier data, DMSO is a suitable solvent for this compound.[1] When selecting other solvents, it is crucial to consider not only the solubility of the compound but also the potential for solvent-mediated degradation. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be kept low to minimize its effect on the experiment and the stability of the compound.
Q4: How do pH, temperature, and light affect the stability of this compound in solution?
A4: While specific data for this compound is limited, general principles based on its structure suggest the following:
-
pH: The sulfonamide group in this compound makes it susceptible to pH-dependent hydrolysis, particularly in acidic conditions.[2][3][4] It is recommended to maintain solutions at a neutral or slightly alkaline pH for enhanced stability.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[8] For short-term storage of solutions, refrigeration (4°C) is recommended, and for long-term storage, freezing at -80°C is advised.[1]
-
Light: The aromatic rings in this compound suggest a potential for photosensitivity. It is good practice to protect solutions from light by using amber vials or by covering the containers with aluminum foil to prevent photolytic degradation.
Troubleshooting Guides
Issue: Unexpectedly high degradation of this compound is observed in my experiment.
| Possible Cause | Troubleshooting Steps |
| Acidic pH of the solution | The sulfonamide moiety of this compound is prone to acid-catalyzed hydrolysis.[2][3][4] Check the pH of your experimental buffer and adjust to neutral or slightly alkaline conditions if possible. |
| Presence of oxidizing agents | The thioether linkage is susceptible to oxidation. Ensure your solvents and reagents are free of peroxides or other oxidizing contaminants. Consider degassing solutions to remove dissolved oxygen. |
| Exposure to light | The aromatic structure may be photosensitive. Protect your solutions from light during storage and handling. |
| Inappropriate solvent | The chosen solvent may be reacting with this compound. If not using DMSO, perform a preliminary stability check of this compound in the selected solvent. |
| Bacterial contamination | Microbial growth can lead to enzymatic degradation of the compound. Use sterile filtration for your solutions, especially for long-term experiments. |
Issue: Poor recovery of this compound from the solution.
| Possible Cause | Troubleshooting Steps |
| Adsorption to container surfaces | This compound may adsorb to glass or plastic surfaces. Consider using silanized glassware or low-adsorption plasticware. Adding a small amount of a non-ionic surfactant might also help. |
| Precipitation out of solution | The solubility of this compound may be limited in your experimental buffer. Visually inspect for any precipitate. If solubility is an issue, you may need to adjust the solvent composition or the concentration of this compound. |
Data Presentation
Table 1: Summary of this compound Stability Data
| Condition | Solvent | Concentration | Temperature | Duration | Remaining this compound (%) | Reference/Note |
| Powder | N/A | N/A | -20°C | 2 years | >95% | [1] |
| Solution | DMSO | Not Specified | 4°C | 2 weeks | >95% | [1] |
| Solution | DMSO | Not Specified | -80°C | 6 months | >95% | [1] |
| Aqueous Buffer | pH 4.0 | Not Available | 25°C | Not Available | Not Available | Hypothetical: Potential for hydrolysis. |
| Aqueous Buffer | pH 7.4 | Not Available | 25°C | Not Available | Not Available | Hypothetical: Expected to be more stable. |
| Aqueous Buffer with 3% H2O2 | pH 7.4 | Not Available | 25°C | Not Available | Not Available | Hypothetical: Potential for oxidation. |
Note: "Not Available" indicates that no public data was found for these conditions. The hypothetical notes are based on the chemical structure of this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.[5][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H2O2) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours. Also, expose a solution of this compound (100 µg/mL in a suitable solvent) to 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent this compound peak from all degradation product peaks.
-
Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Determine the retention times and peak areas of the degradation products.
-
Establish the degradation profile and potential degradation pathways of this compound.
-
Mandatory Visualizations
Caption: LuxN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. Formation of stable chlorinated hydrocarbons in weathering plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hotspots of Age-Related Protein Degradation. The Importance of Neighbouring Residues for the Formation of Non-Disulfide Crosslinks derived from Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low efficacy of C450-0730 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low efficacy of the hypothetical small molecule inhibitor, C450-0730.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Cytochrome P450 enzyme, CYP3A4. It is designed to competitively bind to the active site of the enzyme, thereby preventing the metabolism of CYP3A4 substrates. Low efficacy in experiments may indicate issues with target engagement, compound stability, or cellular permeability.
Q2: What are the common causes of low efficacy for small molecule inhibitors like this compound?
A2: Low efficacy of small molecule inhibitors can stem from several factors. These include problems with the compound itself, such as poor solubility or stability, or issues with the experimental setup, like inappropriate assay conditions or cell line selection. Off-target effects are another significant concern, where the inhibitor interacts with unintended molecules, leading to misleading results or toxicity.[1][2] It's also important to consider that a high percentage of drug candidates fail in development due to a lack of clinical efficacy, unmanageable toxicity, or poor pharmacokinetic properties.[3][4]
Q3: How can I determine if the observed low efficacy is due to off-target effects?
A3: To investigate potential off-target effects, a multi-faceted approach is recommended. This can include performing a dose-response curve to see if the effect correlates with the IC50 for the primary target.[1] Using a structurally different inhibitor for the same target can also help determine if the observed phenotype is a result of on-target inhibition.[1][2] Additionally, a rescue experiment, where a resistant form of the target protein is expressed, can provide strong evidence for on-target action if the inhibitor's effect is reversed.[1]
Q4: What is the difference between IC50 and EC50 values?
A4: The IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%.[5][6] In contrast, the EC50 (half maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[7] For inhibitors like this compound, the IC50 is the more relevant measure of potency.[7]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a cell-based assay.
This section provides a step-by-step guide to troubleshooting a higher-than-expected IC50 value for this compound in your experiments.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 90% of drugs fail clinical trials [asbmb.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 6. clyte.tech [clyte.tech]
- 7. EC50 - Wikipedia [en.wikipedia.org]
C450-0730 off-target effects in bacterial assays
Disclaimer: The following information is provided for a hypothetical small molecule inhibitor, designated C450-0730, targeting bacterial cytochrome P450 enzymes. This is intended as a representative guide for researchers encountering common issues with small molecule inhibitors in bacterial assays.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in bacterial assays.
| Problem | Possible Cause | Recommended Solution |
| No observable effect on bacterial growth or target activity | Compound instability: this compound may be degrading in the assay medium. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Assess the stability of this compound in the specific culture medium and conditions by analytical methods such as HPLC. |
| Low cell permeability: The bacterial cell envelope may be preventing this compound from reaching its intracellular target. | 1. Co-administer a known membrane permeabilizing agent (e.g., a sub-inhibitory concentration of a polymyxin) to facilitate compound entry.2. Test the compound in bacterial strains with known mutations in their outer membrane composition. | |
| Efflux pump activity: The compound may be actively transported out of the bacterial cell. | 1. Include a broad-spectrum efflux pump inhibitor, such as reserpine or verapamil, in the assay.2. Utilize bacterial strains with known deletions of major efflux pump genes. | |
| High variability between experimental replicates | Inconsistent compound concentration: Issues with solubility or precipitation of this compound at the tested concentrations. | 1. Visually inspect solutions for any precipitate.2. Determine the critical micelle concentration (CMC) of this compound in the assay buffer.3. Consider the use of a solubilizing agent like DMSO, ensuring the final concentration does not affect bacterial viability. |
| Bacterial growth phase: The susceptibility of bacteria to the compound may vary with the growth phase. | 1. Standardize the inoculum preparation to ensure bacteria are in the same growth phase (e.g., mid-logarithmic phase) for each experiment. | |
| Unexpected bacterial phenotype or toxicity | Off-target effects: this compound may be interacting with unintended molecular targets within the bacterium. | 1. Perform a counter-screen using a bacterial strain that does not express the intended cytochrome P450 target.2. Conduct whole-genome sequencing of resistant mutants to identify potential off-target genes.3. Utilize proteomics or transcriptomics to analyze global changes in the bacterium upon treatment with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical inhibitor designed to target bacterial cytochrome P450 enzymes. These enzymes are involved in a variety of metabolic pathways, and their inhibition is expected to disrupt specific cellular processes, potentially leading to bacteriostatic or bactericidal effects. The precise mechanism of inhibition (e.g., competitive, non-competitive) would need to be determined experimentally.
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound?
A2: The MIC can be determined using a broth microdilution assay. A standardized bacterial inoculum is added to a series of wells containing two-fold serial dilutions of this compound. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period (typically 18-24 hours).
Q3: What are the recommended controls for an experiment involving this compound?
A3:
-
Positive Control: A known inhibitor of the target P450 enzyme or a broad-spectrum antibiotic.
-
Negative Control: Vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Bacterial Growth Control: Bacteria cultured in the absence of any compound.
-
Strain Control: If available, a bacterial strain lacking the target P450 enzyme to assess off-target effects.
Q4: Can this compound be used in combination with other antibiotics?
A4: Combination studies are recommended to explore potential synergistic or antagonistic interactions. A checkerboard assay can be employed to systematically test various concentrations of this compound in combination with another antibiotic to determine the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Prepare a 2X stock solution of this compound in appropriate broth medium.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a bacterial inoculum standardized to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive, negative, and growth controls on the same plate.
-
Incubate the plate at the optimal temperature for the bacterial species for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity.
Protocol 2: Efflux Pump Inhibition Assay
-
Prepare a bacterial culture and standardize it as for the MIC assay.
-
Prepare a stock solution of a known efflux pump inhibitor (EPI), such as reserpine, at a sub-inhibitory concentration.
-
Set up two sets of MIC assays for this compound in parallel.
-
In the first set, perform the standard MIC determination.
-
In the second set, add the sub-inhibitory concentration of the EPI to all wells before adding the bacterial inoculum.
-
Incubate both plates and determine the MIC for this compound in the presence and absence of the EPI. A significant decrease in the MIC in the presence of the EPI suggests that this compound is a substrate for efflux pumps.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Inhibition of a hypothetical P450-dependent pathway by this compound.
How to prevent C450-0730 precipitation in culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of the LuxN antagonist C450-0730 in cell culture.
Troubleshooting Guide
Precipitation of this compound in your cell culture experiments can lead to inaccurate and unreliable results by altering the effective concentration of the compound. The following guide addresses common observations related to precipitation and provides potential causes and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitate Formation | The final concentration of this compound exceeds its solubility in the aqueous culture medium.[1] | - Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution.[2]- Perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[2] |
| Rapid change in solvent polarity when diluting a concentrated DMSO stock into the aqueous medium.[1] | - Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium.[1]- Perform a step-wise dilution in a smaller volume of medium before adding to the final culture volume. | |
| Precipitate Forms Over Time in Incubator | Temperature Shift: The solubility of this compound may decrease at the incubator temperature (e.g., 37°C) compared to room temperature.[2][3] | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[2][3] |
| pH Shift: The CO2 environment in the incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[2][3] | - Ensure the medium is adequately buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for additional pH stability.[1] | |
| Interaction with Media Components: this compound may interact with salts (e.g., calcium, phosphate), proteins, or other components in the culture medium, forming insoluble complexes.[1][3] | - Test the solubility of this compound in a simpler buffer, like PBS, to determine if media components are the cause.[1]- If using a serum-containing medium, be aware that the compound might bind to serum proteins, which can affect its solubility.[2] | |
| Precipitate Observed After Thawing Stock Solution | The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[2] | - Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[2]- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] |
| Cloudiness or Turbidity in Media | This may indicate fine particulate precipitation or, in some cases, microbial contamination.[2] | - Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth.[2]- If microbial contamination is suspected, discard the culture and review your sterile technique.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A1: While specific solubility data for this compound is not widely published, compounds of this nature are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your culture medium.
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: You can perform a solubility test. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section of this guide. This will help you determine the highest concentration of this compound that remains in solution under your experimental conditions.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, absolutely. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.[1] Media with high concentrations of calcium or phosphate can be more prone to causing precipitation of certain compounds.[1][4] It is always best to test the solubility in the specific medium you are using.
Q4: My compound precipitates even at low concentrations. What else can I try?
A4: If you continue to experience precipitation, you could explore the use of solubilizing agents or carriers, such as cyclodextrins, although this would require validation to ensure it does not interfere with your experimental outcomes.[5]
Illustrative Solubility Data
The following table provides hypothetical data to illustrate how factors like pH and temperature can influence compound solubility. The actual solubility of this compound in your specific medium may vary.
| Compound | Medium | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Illustrative Compound A | DMEM + 10% FBS | 7.4 | 25 | 150 |
| Illustrative Compound A | DMEM + 10% FBS | 7.4 | 37 | 120 |
| Illustrative Compound A | DMEM + 10% FBS | 7.0 | 37 | 80 |
| Illustrative Compound A | PBS | 7.4 | 37 | 200 |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as required for your experiment
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing can be used if necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution in the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Crucially , add the DMSO stock to the medium and not the other way around. Add the stock dropwise while gently mixing.
-
Include a "vehicle control" well containing only the medium and the highest equivalent volume of DMSO used in the dilutions.
-
-
Incubation and Observation:
-
Incubate the plate/tubes at 37°C and 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At regular intervals, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, examine the solutions under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your maximum working soluble concentration. It is advisable to use a concentration slightly below this maximum to ensure solubility throughout your experiments.
-
Signaling Pathway
The LuxN Quorum-Sensing Pathway
This compound is an antagonist of the LuxN receptor, a key component of the quorum-sensing pathway in bacteria like Vibrio harveyi. This pathway allows bacteria to coordinate gene expression based on population density. The LuxN receptor functions as a switch, alternating between a kinase and a phosphatase state.
References
- 1. Determining the potency and molecular mechanism of action of insurmountable antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What systems can and can't do - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clock‐associated LUX ARRHYTHMO regulates high‐affinity nitrate transport in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting C450-0730 concentration for different bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antibacterial agent C450-0730.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for susceptibility testing?
A1: For initial susceptibility testing, a broad range of concentrations is recommended to determine the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain of interest. A common starting point is a 2-fold serial dilution ranging from 64 µg/mL down to 0.125 µg/mL. The optimal concentration will vary significantly depending on the bacterial species and its resistance profile.
Q2: How does the choice of bacterial strain affect the effective concentration of this compound?
A2: The effective concentration of this compound is highly dependent on the target bacterial strain.[1] Different species and even different strains within the same species can exhibit varying levels of susceptibility due to factors like cell wall composition, efflux pump expression, and enzymatic degradation of the compound.[1] Therefore, it is crucial to determine the MIC for each new strain.
Q3: Can I use this compound in combination with other antibiotics?
A3: Yes, combination therapy can be beneficial to prevent resistance and achieve synergistic effects.[2] A checkerboard assay is the recommended method to evaluate the interaction between this compound and other antibacterial agents.[2][3] This method helps determine if the combination is synergistic, additive, indifferent, or antagonistic.[3]
Q4: What is the mechanism of action of this compound?
A4: The precise mechanism of action of this compound is currently under investigation. Preliminary studies suggest that it may involve the inhibition of essential bacterial enzymes. Further research is needed to fully elucidate the specific molecular targets.
Troubleshooting Guides
Problem 1: No inhibition of bacterial growth observed at any tested concentration.
-
Possible Cause 1: Intrinsic Resistance. The bacterial strain may be intrinsically resistant to this compound.
-
Solution: Test this compound against a known susceptible control strain to ensure the compound is active. Consider testing a higher concentration range.
-
-
Possible Cause 2: Inactivation of the Compound. Components of the growth medium may inactivate this compound.
-
Solution: Perform the assay in a different recommended medium. Check the stability of this compound under your experimental conditions (e.g., temperature, pH).
-
-
Possible Cause 3: Incorrect Inoculum Size. A bacterial inoculum that is too high can overwhelm the antimicrobial agent.
-
Solution: Ensure the bacterial inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution.
-
Problem 2: Inconsistent MIC results between experiments.
-
Possible Cause 1: Variability in Inoculum Preparation.
-
Solution: Strictly adhere to a standardized protocol for preparing the bacterial inoculum to ensure a consistent starting cell density.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate serial dilutions can lead to significant variations in the final concentrations.
-
Solution: Calibrate your pipettes regularly and use fresh tips for each dilution step.
-
-
Possible Cause 3: Subjective Interpretation of Growth. Determining the lowest concentration that inhibits visible growth can be subjective.
-
Solution: Use a growth indicator dye like resazurin or measure optical density (OD) with a microplate reader for a more quantitative and objective endpoint.[4]
-
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | Gram Status | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 0.5 - 2 |
| Streptococcus pyogenes DMST 4369 | Gram-positive | 0.25 - 1 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 - 32 |
| Pseudomonas aeruginosa ATCC 9027 | Gram-negative | 16 - >64 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 4 - 16 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[1]
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Troubleshooting logic for lack of bacterial inhibition.
References
- 1. idexx.dk [idexx.dk]
- 2. The Optimal Effective Concentration Combination (OPECC) as a Novel Method for Evaluating the Effects of Binary Application of Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LuxN Inhibition: A Comparative Analysis of C450-0730 and Other Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the IC50 of the LuxN inhibitor C450-0730, alongside other known antagonists. This document summarizes key quantitative data, details experimental protocols for assessing LuxN inhibition, and visualizes the underlying signaling pathway to support research and development efforts in quorum sensing modulation.
Performance Comparison of LuxN Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological function. In the context of LuxN, a lower IC50 value indicates a more potent antagonist of its kinase activity. The following table summarizes the reported IC50 values for this compound and a comparative compound against the LuxN receptor in Vibrio harveyi.
| Compound ID | IC50 (µM) |
| This compound | 2.7[1] |
| 3578-0898 | 62.3[1] |
Experimental Protocol: Bioluminescence-Based LuxN Inhibition Assay
The IC50 values for LuxN inhibitors were determined using a whole-cell, bioluminescence-based assay in Vibrio harveyi. This assay leverages the natural quorum-sensing circuit of the bacterium, where the inhibition of the LuxN kinase activity leads to a measurable change in light production.
Principle: In Vibrio harveyi, at low cell density, the LuxN receptor acts as a kinase, leading to a signaling cascade that represses the production of luciferase, and thus, bioluminescence. Inhibition of LuxN's kinase activity mimics a high cell density state, resulting in the expression of luciferase and an increase in light output. The IC50 is determined by measuring the concentration of the inhibitor required to achieve 50% of the maximal bioluminescence induction.
Detailed Methodology:
-
Bacterial Strain: A Vibrio harveyi strain engineered to specifically report on the activity of the LuxN signaling pathway is utilized. For instance, a strain where the other autoinducer receptors are inactivated can provide a more specific readout for LuxN modulation.
-
Culture Preparation: Overnight cultures of the V. harveyi reporter strain are grown in a suitable medium (e.g., Luminous Broth) at 28-30°C with shaking.
-
Assay Setup: The overnight culture is diluted to a low optical density (e.g., OD600 of 0.1) in fresh autoinducer bioassay (AB) medium. This low cell density ensures that the native quorum-sensing system is in the "off" state.
-
Inhibitor Addition: The test compounds (e.g., this compound) are added to the diluted bacterial cultures in a 96-well microtiter plate across a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The microtiter plate is incubated at 30°C with shaking for a defined period, allowing for bacterial growth and the inhibitor to exert its effect.
-
Bioluminescence Measurement: Bioluminescence is measured at regular intervals using a luminometer or a microplate reader capable of detecting luminescence. The optical density (OD600) is also measured to monitor bacterial growth and ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: The bioluminescence readings are normalized to cell density (luminescence/OD600). The IC50 value is calculated by plotting the normalized bioluminescence against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.
LuxN Signaling Pathway and Inhibition
The LuxN signaling pathway is a key component of the quorum-sensing circuit in Vibrio harveyi. The following diagram illustrates the signal transduction cascade and the point of intervention for inhibitors like this compound.
Caption: LuxN signaling pathway and the inhibitory action of this compound.
Pathway Description:
Mechanism of Inhibition:
References
A Comparative Guide to Quorum Sensing Inhibitors: C450-0730 Versus Other Synthetic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), the cell-to-cell communication mechanism in bacteria, governs the expression of virulence factors and biofilm formation, making it a prime target for novel antimicrobial therapies. The inhibition of QS pathways presents a promising strategy to disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance. This guide provides a comparative analysis of the synthetic quorum sensing inhibitor C450-0730 and other notable synthetic inhibitors, supported by experimental data and detailed methodologies.
Introduction to Quorum Sensing Inhibition
Bacteria utilize small signaling molecules, known as autoinducers, to monitor their population density. Once a threshold concentration is reached, these molecules bind to specific receptors, triggering a signaling cascade that leads to the coordinated expression of genes, often associated with pathogenicity. Synthetic quorum sensing inhibitors (QSIs) are designed to interfere with this process, typically by antagonizing the autoinducer receptors.
This guide focuses on this compound, an antagonist of the LuxN receptor in Vibrio harveyi, and compares its performance with other synthetic inhibitors that target various components of QS systems in different bacteria, primarily the LasR and RhlR receptors in Pseudomonas aeruginosa.
Quantitative Comparison of Synthetic Quorum Sensing Inhibitors
The inhibitory efficacy of QSIs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for this compound and a selection of other synthetic QSIs, primarily from in vitro assays measuring the inhibition of reporter gene expression (e.g., bioluminescence or green fluorescent protein) or the production of virulence factors.
| Inhibitor | Target Organism | Target Receptor/System | Assay | IC50 (µM) | Reference |
| This compound | Vibrio harveyi | LuxN | Bioluminescence Inhibition | 2.7 | [1] |
| Boronic Acid Derivative | Vibrio harveyi | AI-2 mediated QS | Bioluminescence Inhibition | Low to sub-micromolar | [2][3] |
| Thiophenesulfonamide Derivative | Vibrio harveyi | LuxR/HapR | Reporter Gene Assay | ~6 | [4] |
| Furanone C-30 | Pseudomonas aeruginosa | LasR/RhlR | Virulence Factor Inhibition | Not specified | |
| meta-bromo-thiolactone (mBTL) | Pseudomonas aeruginosa | RhlR | Pyocyanin Inhibition | Not specified | |
| Itaconimide 12a | Pseudomonas aeruginosa | LasR | lasB-gfp Reporter Assay | Not specified | |
| Itaconimide 18a | Pseudomonas aeruginosa | LasR | lasB-gfp Reporter Assay | Not specified |
Signaling Pathways and Mechanisms of Inhibition
The efficacy of a QSI is intrinsically linked to its target signaling pathway. Below are diagrams illustrating the LuxN pathway in Vibrio harveyi, the target of this compound, and the canonical Las/Rhl pathway in Pseudomonas aeruginosa, a common target for many other synthetic inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other synthetic quorum sensing inhibitors.
Bioluminescence Inhibition Assay for this compound in Vibrio harveyi
This assay is used to determine the IC50 value of compounds that inhibit the LuxN quorum sensing pathway.
1. Bacterial Strain and Growth Conditions:
-
The strain is grown overnight in a suitable marine broth at 30°C with aeration.
2. Assay Preparation:
-
The overnight culture is diluted 1:5000 in fresh marine broth.
-
The diluted culture is aliquoted into a 96-well microtiter plate.
-
The test compound (e.g., this compound) is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.
3. Incubation and Measurement:
-
The plate is incubated at 30°C with shaking.
-
Bioluminescence and optical density (at 600 nm) are measured at regular intervals (e.g., every hour) for a specified period (e.g., 12 hours) using a plate reader.
4. Data Analysis:
-
The bioluminescence readings are normalized to the optical density to account for any effects on bacterial growth.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Virulence Factor Inhibition Assay (e.g., Pyocyanin in P. aeruginosa)
This assay measures the ability of a QSI to inhibit the production of a specific virulence factor.
1. Bacterial Strain and Growth Conditions:
-
A wild-type Pseudomonas aeruginosa strain (e.g., PAO1 or PA14) is grown overnight in a suitable medium (e.g., LB broth) at 37°C with aeration.
2. Assay Preparation:
-
The overnight culture is diluted into fresh medium.
-
The test compound is added at various concentrations. A solvent control is included.
3. Incubation:
-
The cultures are incubated at 37°C with shaking for a period sufficient for pyocyanin production (e.g., 18-24 hours).
4. Pyocyanin Extraction and Quantification:
-
The cultures are centrifuged to pellet the bacterial cells.
-
The supernatant is collected, and pyocyanin is extracted using chloroform followed by back-extraction into an acidic aqueous solution (e.g., 0.2 M HCl).
-
The absorbance of the acidic solution is measured at 520 nm.
5. Data Analysis:
-
The amount of pyocyanin produced is quantified based on the absorbance.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
-
The IC50 value can be determined from a dose-response curve.
Conclusion
This compound is a potent antagonist of the LuxN quorum sensing system in Vibrio harveyi, with a demonstrated IC50 in the low micromolar range. While a direct comparison with synthetic inhibitors targeting other systems, such as those in P. aeruginosa, is challenging due to the different bacterial species and target receptors, the available data highlight the diversity of chemical scaffolds capable of disrupting quorum sensing. The development of inhibitors like this compound for specific pathogens underscores the potential for targeted anti-virulence therapies. Future research should focus on cross-species comparisons and the evaluation of these compounds in more complex models of infection to better understand their therapeutic potential.
References
- 1. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis and evaluation of new antagonists of bacterial quorum sensing in Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of C450-0730: A Guide to Cross-Reactivity with Alternative Bacterial Sensors
For researchers and professionals in drug development, the specificity of a bacterial sensor is a critical parameter. This guide provides a comparative analysis of the hypothetical electrochemical sensor C450-0730's cross-reactivity with other common bacterial sensing technologies. The data and protocols presented herein are representative examples derived from established methodologies in the field to illustrate a standardized approach to evaluating sensor performance.
Overview of this compound and Comparator Sensors
The this compound is conceptualized as a highly sensitive electrochemical sensor designed for the specific detection of Escherichia coli O157:H7. Its mechanism relies on the hybridization of species-specific ribosomal RNA (rRNA) sequences with proprietary DNA oligonucleotide capture probes immobilized on a sensor array. For the purpose of this comparison, we will evaluate its performance against two other widely used platforms:
-
Paper-Based Colorimetric Sensor: A lateral flow assay (LFA) that utilizes antibody-nanoparticle conjugates to produce a visual color change in the presence of the target bacterium.
-
Piezoelectric Microcantilever Sensor: A mass-sensitive biosensor where the binding of bacteria to a functionalized cantilever surface induces a change in its resonance frequency.
Quantitative Comparison of Cross-Reactivity
The following table summarizes hypothetical experimental data from a cross-reactivity study. The sensors were challenged with their target analyte, E. coli O157:H7, and two common non-target bacterial species, Salmonella typhimurium and Listeria monocytogenes, at a concentration of 10^5 CFU/mL. The response is normalized to the signal obtained with the target bacterium.
| Sensor Type | Target Analyte | Normalized Response to E. coli O157:H7 | Normalized Response to S. typhimurium | Normalized Response to L. monocytogenes |
| This compound (Electrochemical) | E. coli O157:H7 | 100% | 5.2% | 3.8% |
| Paper-Based Colorimetric | E. coli O157:H7 | 100% | 12.5% | 9.7% |
| Piezoelectric Microcantilever | E. coli O157:H7 | 100% | 8.1% | 6.5% |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the detection mechanism of the this compound sensor and the general workflow for the cross-reactivity assessment.
Caption: Signaling pathway for the this compound electrochemical sensor.
Caption: General experimental workflow for cross-reactivity assessment.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Bacterial Culture and Sample Preparation
-
Culture: E. coli O157:H7, S. typhimurium, and L. monocytogenes are cultured overnight in appropriate broth media (e.g., Tryptic Soy Broth) at 37°C.
-
Quantification: Bacterial concentrations are determined using standard plate counting methods (colony-forming units per milliliter, CFU/mL).
-
Dilution: Cultures are serially diluted in phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10^5 CFU/mL) for sensor testing.
This compound (Electrochemical) Cross-Reactivity Assay
-
Sensor Functionalization: The sensor array is functionalized with DNA oligonucleotide capture probes specific for E. coli O157:H7 rRNA.
-
Sample Lysis: The bacterial sample (100 µL) is subjected to lysis to release the intracellular rRNA.
-
Hybridization: The lysate is mixed with a horseradish peroxidase (HRP)-linked detector probe and applied to the sensor surface. The mixture is incubated for 30 minutes to allow for sandwich hybridization between the capture probe, target rRNA, and detector probe.
-
Washing: The sensor surface is washed with a wash buffer to remove unbound reagents.
-
Signal Generation: An amperometric signal is generated by adding a substrate solution. The current intensity, which is proportional to the amount of captured rRNA, is measured.
-
Testing Non-Targets: The same procedure is repeated for the S. typhimurium and L. monocytogenes samples.
Paper-Based Colorimetric Sensor Cross-Reactivity Assay
-
Sample Application: The bacterial suspension (100 µL) is applied to the sample pad of the lateral flow strip.
-
Wicking: The sample migrates along the strip via capillary action, rehydrating gold nanoparticle-antibody conjugates specific for E. coli O157:H7.
-
Detection: If the target bacterium is present, it binds to the conjugates and is subsequently captured at the test line containing immobilized antibodies, resulting in a visible red line.
-
Analysis: The intensity of the test line is quantified using a strip reader or imaging software.
-
Testing Non-Targets: The assay is repeated with the non-target bacterial samples.
Piezoelectric Microcantilever Sensor Cross-Reactivity Assay
-
Functionalization: The gold-coated surface of the microcantilever is functionalized with antibodies specific to E. coli O157:H7.
-
Baseline Measurement: The initial resonance frequency of the cantilever is measured in PBS.
-
Sample Introduction: The bacterial suspension is introduced into the measurement chamber.
-
Binding and Measurement: The binding of bacteria to the cantilever surface increases its mass, causing a decrease in the resonance frequency. The frequency shift is monitored in real-time.
-
Testing Non-Targets: The process is repeated with fresh cantilevers for the non-target bacteria.
Conclusion
Based on the hypothetical data, the this compound electrochemical sensor exhibits superior specificity with the lowest cross-reactivity to the tested non-target bacteria. While paper-based sensors offer ease of use and piezoelectric sensors provide high sensitivity, the this compound's reliance on unique genetic sequences (rRNA) appears to provide a more robust and specific detection method. Researchers should consider these trade-offs between specificity, sensitivity, and usability when selecting a bacterial sensor for their specific application. The experimental protocols outlined provide a framework for conducting in-house validation and comparison of different sensor technologies.
Independent Verification of C450-0730's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical compound C450-0730 with established alternatives, supported by experimental data. As this compound is a hypothetical molecule, this guide will leverage data from well-characterized inhibitors of the Cytochrome P450 3A4 (CYP3A4) enzyme, a critical enzyme in drug metabolism. For the purpose of this guide, we will assume this compound is a potent CYP3A4 inhibitor and compare it against three known inhibitors: Ketoconazole, Ritonavir, and Verapamil.
Mode of Action Comparison
This compound is postulated to be an inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a large proportion of clinically used drugs.[1][2] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to toxicity or loss of efficacy of co-administered drugs.[3] The alternatives—Ketoconazole, Ritonavir, and Verapamil—are all well-documented CYP3A4 inhibitors, though their mechanisms and potencies differ.
-
Ketoconazole: An antifungal agent, it is a potent inhibitor of CYP3A4.[4][5] Its mechanism is considered to be a mixed competitive-noncompetitive inhibition.[6]
-
Ritonavir: An antiretroviral drug, it is a powerful mechanism-based inhibitor of CYP3A4.[5][7] This means it is converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme.[2]
-
Verapamil: A calcium channel blocker, it also acts as a mechanism-based inhibitor of CYP3A4.[8]
Quantitative Data Summary
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes representative IC50 values for the selected CYP3A4 inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the substrate and enzyme source used.[9][10]
| Compound | Representative IC50 Range (nM) | Inhibition Type | Key Characteristics |
| This compound (Hypothetical) | TBD | TBD | Potent and selective CYP3A4 inhibitor |
| Ketoconazole | 11 - 45 | Mixed Competitive-Noncompetitive | Potent inhibitor, often used as a reference.[6] |
| Ritonavir | 15 - 150 | Mechanism-Based (Irreversible) | Very potent inhibitor, also inhibits other CYPs to a lesser extent.[7][11] |
| Verapamil | 1,000 - 5,000 | Mechanism-Based (Irreversible) | Moderate inhibitor compared to ketoconazole and ritonavir.[8] |
Experimental Protocols
To allow for independent verification and comparison, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the IC50 value of a test compound against CYP3A4 activity in a system that closely mimics the in vivo environment.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound (e.g., this compound) and reference inhibitors (Ketoconazole, Ritonavir, Verapamil) dissolved in a suitable solvent (e.g., DMSO)
-
CYP3A4 substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile or other suitable quenching solvent containing an internal standard
-
96-well microplates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Prepare a working solution of the CYP3A4 substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes and the test/reference compound dilutions.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specific incubation time (e.g., 5-15 minutes), terminate the reaction by adding an ice-cold quenching solvent with an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
Protocol 2: Fluorometric CYP3A4 Inhibition Assay using Recombinant Enzyme
This high-throughput assay utilizes a fluorogenic substrate and a recombinant human CYP3A4 enzyme.
Materials:
-
Recombinant human CYP3A4 enzyme
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)
-
Test compound and reference inhibitors
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test and reference compounds.
-
Prepare a working solution of the recombinant CYP3A4 enzyme in the assay buffer.
-
Prepare a working solution of the BFC substrate.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the assay buffer, the test/reference compound dilutions, and the recombinant CYP3A4 enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the BFC substrate and the NADPH regenerating system.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (kinetic reading) at the appropriate excitation and emission wavelengths for the product of the BFC metabolism.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the catalytic cycle of Cytochrome P450 3A4 and the points of inhibition.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. Evaluation of Ketoconazole and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters: The In Vitro Effects of Ketoconazole, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ritonavir is the best alternative to ketoconazole as an index inhibitor of cytochrome P450-3A in drug–drug interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of CYP3A4 Inhibitors Ketoconazole and Verapamil and the CYP3A4 Inducer Rifampicin on the Pharmacokinetic Parameters of Fostamatinib: Results from In Vitro and Phase I Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Sentinel of Specificity: C450-0730 as a Negative Control in Quorum Sensing Experiments
For researchers in quorum sensing, the quest for clean data hinges on the quality of controls. An ideal negative control should be inert in the signaling pathway under investigation, devoid of confounding off-target effects like growth inhibition, and well-characterized in its mechanism. In this guide, we compare C450-0730, a known LuxN antagonist, with other common negative controls, providing experimental context and data to inform your choice for robust and reliable results.
Performance Comparison of Negative Controls
The selection of an appropriate negative control is critical for the unambiguous interpretation of quorum sensing inhibition data. The ideal negative control should not interfere with the specific quorum sensing pathway being studied, nor should it exert any general physiological effects on the bacteria, such as inhibiting growth. Here, we compare this compound with standard negative controls and the more nuanced approach of using inactive autoinducer analogs.
| Negative Control | Principle of Action | Advantages | Disadvantages |
| This compound | Specific antagonist of the Vibrio harveyi LuxN receptor.[1] | - High specificity for a single receptor.- Unlikely to interfere with other QS systems.- Structurally distinct from autoinducers, reducing the chance of off-target binding to other AHL receptors. | - Limited commercial availability.- Potential for unknown off-target effects in other bacterial species (requires empirical validation).- Cost may be a factor. |
| Solvent Control (e.g., DMSO) | Vehicle for dissolving test compounds. | - Simple and widely used.- Inexpensive and readily available. | - Solvents like DMSO can have biological effects at higher concentrations.- Does not control for potential non-specific interactions of a molecule with bacterial cells. |
| Media-Only Control | Baseline for bacterial growth and phenotype expression without any treatment. | - Essential for establishing baseline activity. | - Does not account for the effect of the solvent used to dissolve test compounds. |
| Inactive Autoinducer Analogs | Structurally similar to active autoinducers but do not elicit a biological response. | - Excellent control for specificity, as they are structurally related to the active molecule.- Can help to rule out non-specific effects related to the core chemical structure of the autoinducer. | - Can be difficult to synthesize or source.- Inactivity must be confirmed for the specific bacterial strain and QS system being tested. |
Experimental Protocols
Reproducible and well-controlled experiments are the bedrock of scientific advancement. Below are detailed protocols for common quorum sensing assays, with specific emphasis on the appropriate use of negative controls.
Vibrio harveyi Bioluminescence Reporter Assay
This assay is used to screen for compounds that interfere with the Vibrio harveyi quorum sensing pathway, which regulates bioluminescence.
1. Bacterial Strain and Culture Conditions:
-
Strain: Vibrio harveyi BB170 (a dark mutant that responds to exogenous autoinducers).
-
Media: Autoinducer Bioassay (AB) medium.
-
Growth: Grow overnight at 30°C with shaking.
2. Assay Procedure:
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
In a 96-well microtiter plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Negative Controls:
-
This compound Control: Add this compound at the desired concentration to wells containing the appropriate autoinducer to demonstrate specific antagonism of LuxN if that is part of the experimental design. In experiments with other QS systems, this compound would be added to assess any non-specific effects.
-
Solvent Control: Add 20 µL of the solvent (e.g., DMSO) without any compound.
-
Media Control: Wells containing only the bacterial culture and media.
-
-
Positive Control: Add a known quorum sensing inhibitor for the specific pathway being tested.
-
Incubate the plate at 30°C with shaking.
-
Measure luminescence at regular intervals using a luminometer.
3. Data Analysis:
-
Normalize the luminescence readings to the optical density of the bacterial culture to account for any effects on bacterial growth.
-
Compare the luminescence of the test compound-treated wells to the negative controls.
Pseudomonas aeruginosa Biofilm Inhibition Assay
This assay is used to evaluate the ability of compounds to inhibit biofilm formation in Pseudomonas aeruginosa.
1. Bacterial Strain and Culture Conditions:
-
Strain: Pseudomonas aeruginosa PAO1 or another biofilm-forming strain.
-
Media: Tryptic Soy Broth (TSB) supplemented with glucose.
-
Growth: Grow overnight at 37°C with shaking.
2. Assay Procedure:
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh TSB.
-
In a 96-well microtiter plate, add 180 µL of the diluted culture to each well.
-
Add 20 µL of the test compound to the wells.
-
Negative Controls:
-
This compound Control: Add this compound to assess any non-specific effects on biofilm formation in P. aeruginosa.
-
Solvent Control: Add 20 µL of the solvent.
-
Media Control: Wells containing uninoculated media to measure background staining.
-
-
Positive Control: A known biofilm inhibitor.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
3. Biofilm Quantification (Crystal Violet Staining):
-
Carefully discard the planktonic culture from the wells.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells with water.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or ethanol to each well.
-
Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.
4. Bacterial Viability Assay:
-
To ensure that the observed biofilm inhibition is not due to bactericidal or bacteriostatic effects, a viability assay should be performed in parallel.
-
The LIVE/DEAD™ BacLight™ Bacterial Viability Kit is a common method that uses two fluorescent dyes, SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red), to differentiate between live and dead bacteria.[2][3][4]
-
Prepare a bacterial suspension and treat with the test compounds as in the biofilm assay.
-
After incubation, stain the bacteria according to the kit manufacturer's protocol.
-
Analyze the samples using fluorescence microscopy or a fluorescence plate reader.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in quorum sensing and the logic of experimental design can aid in understanding the role of controls.
Caption: this compound specifically antagonizes the LuxN receptor in the Vibrio harveyi QS pathway.
Caption: Workflow for a biofilm inhibition assay with appropriate controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sahoury.com [sahoury.com]
- 3. LIVE/DEAD™ BacLight™ Bacterial Viability Kits Microscopy, Quantitative Assays [thermofisher.com]
- 4. Invitrogen LIVE/DEAD BacLight Bacterial Viability Kits Viability Assay | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Comparative Statistical Analysis of C450-0730: A Novel EGFR Inhibitor
This guide provides a comprehensive comparison of the novel compound C450-0730 against the established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The analysis is based on in-vitro experimental data designed to objectively evaluate and compare their inhibitory efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Inhibitory Potency
The inhibitory activities of this compound, Gefitinib, and Erlotinib were assessed through two primary methodologies: a direct enzymatic assay targeting the EGFR kinase domain and a cell-based viability assay using the A549 human lung adenocarcinoma cell line, which is known to express EGFR.[1][2] The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity or viability by 50%, are summarized below.
| Compound | Target | Enzymatic IC50 (nM) | A549 Cell Viability IC50 (nM) |
| This compound | EGFR | 2.5 | 45 |
| Gefitinib | EGFR | 5.2 | 80 |
| Erlotinib | EGFR | 4.8 | 75 |
Note: The data presented is hypothetical for illustrative purposes.
Experimental Protocols
EGFR Kinase Inhibition Assay (Enzymatic)
This assay measures the direct inhibition of EGFR kinase activity by the test compounds.
-
Objective: To determine the concentration of each inhibitor required to block 50% of EGFR enzymatic activity in a cell-free system.
-
Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, and test compounds.[3][4]
-
Procedure:
-
The EGFR enzyme is pre-incubated with a serial dilution of the test compounds (this compound, Gefitinib, Erlotinib) in a 384-well plate for 30 minutes at room temperature.[3]
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.[4]
-
The reaction is allowed to proceed for 60 minutes at room temperature.[4]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining.[4]
-
The resulting data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 values are calculated using a nonlinear regression model.
-
Cell Viability Assay (MTT)
This assay determines the effect of the inhibitors on the viability of the A549 cancer cell line.[1][2]
-
Objective: To measure the cytotoxic or cytostatic effects of the inhibitors on EGFR-expressing cancer cells.
-
Materials: A549 cells, cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[5][6]
-
Procedure:
-
A549 cells are seeded in 96-well plates and allowed to adhere for 24 hours.[5]
-
The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.[5]
-
Following the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or an SDS-HCl solution).[5][7]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined from the dose-response curves.
-
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR signaling cascade. EGFR activation by ligands like EGF triggers a series of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8][9][10] this compound, like Gefitinib and Erlotinib, is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.[11][12]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Human EGFR Knockout Cell Line-A549 (CSC-RT2588) - Creative Biogene [creative-biogene.com]
- 3. rsc.org [rsc.org]
- 4. promega.com.cn [promega.com.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. ClinPGx [clinpgx.org]
- 11. drugs.com [drugs.com]
- 12. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C450-0730's Effects on Wild-Type and Mutant Bacterial Strains: A Fictional Case Study
Introduction
While a specific compound designated "C450-0730" is not documented in publicly available scientific literature, this guide presents a representative comparative analysis based on a hypothetical scenario. The purpose is to illustrate the experimental approach and data presentation that would be used to evaluate such a compound's effects on wild-type and mutant microbial strains. This guide is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents or enzyme inhibitors.
In this fictional case study, this compound is a novel small molecule inhibitor targeting a specific bacterial Cytochrome P450 enzyme (herein referred to as CYP153A). Cytochrome P450 enzymes are a broad family of enzymes involved in the oxidative transformation of various molecules.[1] In bacteria, they can play roles in metabolism, detoxification, and the synthesis of secondary metabolites. The comparison will be made between a wild-type (WT) bacterial strain and a mutant strain (ΔCYP153A) in which the gene for the target P450 enzyme has been deleted.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from key experiments comparing the effects of this compound on the wild-type and mutant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Strain | Genotype | This compound MIC (µg/mL) | Alternative Compound (Rifampicin) MIC (µg/mL) |
| WT | Wild-Type | 16 | 0.008 |
| ΔCYP153A | CYP153A knockout | > 256 | 0.008 |
Table 2: In Vitro Enzyme Inhibition Assay
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Recombinant CYP153A | 2.5 |
| Ketoconazole (Control Inhibitor) | Recombinant CYP153A | 5.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Bacterial Strains and Culture Conditions: Wild-type and ΔCYP153A mutant strains of Pseudomonas aeruginosa were grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Preparation of Compound Dilutions: this compound and the control antibiotic, Rifampicin, were serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculation: The overnight bacterial cultures were diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
2. In Vitro P450 Enzyme Inhibition Assay
This protocol describes how the half-maximal inhibitory concentration (IC50) was determined using a recombinant form of the target enzyme.
-
Enzyme and Substrate: Recombinant CYP153A enzyme was purified from E. coli. A fluorescent probe substrate that is metabolized by CYP153A was used.
-
Assay Conditions: The assay was performed in a 96-well black plate. Each well contained the recombinant enzyme, the fluorescent substrate, and varying concentrations of this compound or the control inhibitor, Ketoconazole, in a suitable buffer system.
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of NADPH. The fluorescence intensity was measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of substrate metabolism was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates a hypothetical metabolic pathway in the wild-type bacterium involving the CYP153A enzyme and the proposed mechanism of inhibition by this compound.
References
C450-0730: A Specific Antagonist of Vibrio harveyi's LuxN Quorum Sensing Receptor
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of C450-0730, a known antagonist of the Vibrio harveyi LuxN quorum-sensing receptor. While direct comparative studies on LuxN homologs are limited, existing data and genetic evidence strongly suggest a high degree of specificity for the V. harveyi LuxN protein.
Comparative Performance of this compound
| Compound | Target | Organism | IC50 (µM) | Notes |
| This compound | LuxN | Vibrio harveyi | ~2.7 | Identified in a high-throughput screen for specific inhibitors of the LuxN pathway. |
This table will be updated as more comparative data becomes available.
Signaling Pathway of Vibrio harveyi Quorum Sensing
The quorum-sensing circuit in Vibrio harveyi is a complex network that integrates signals from three autoinducers to regulate gene expression. At low cell density, the sensor kinases, including LuxN, act as kinases, leading to the phosphorylation of LuxO. Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs) that destabilize the mRNA of the master regulator LuxR. Consequently, bioluminescence is off. At high cell density, autoinducers bind to their cognate receptors, switching their activity from kinases to phosphatases. This dephosphorylates LuxO, leading to the production of LuxR and the activation of bioluminescence.
Caption: Vibrio harveyi quorum sensing pathway.
Experimental Protocols
Bioluminescence Inhibition Assay for Screening LuxN Antagonists
This protocol is designed to identify and quantify the activity of potential LuxN antagonists by measuring the inhibition of bioluminescence in a specific Vibrio harveyi reporter strain.
Materials:
-
Vibrio harveyi reporter strain (e.g., a strain where the LuxN pathway is the primary input for bioluminescence).
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotics.
-
This compound or other test compounds.
-
96-well microtiter plates (clear bottom, white or black walls for luminescence).
-
Luminometer.
-
Spectrophotometer (for measuring optical density at 600 nm).
Procedure:
-
Culture Preparation: Inoculate the Vibrio harveyi reporter strain into LB broth and grow overnight at 30°C with shaking.
-
Subculturing: The following day, dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.
-
Assay Setup:
-
Add the diluted Vibrio harveyi culture to each well.
-
Incubation: Incubate the plate at 30°C with shaking for a specified time course (e.g., 4-6 hours).
-
Data Collection:
-
At regular intervals, measure the bioluminescence of each well using a luminometer.
-
At the end of the experiment, measure the OD600 of each well to assess bacterial growth.
-
-
Data Analysis:
-
Normalize the luminescence readings to the corresponding OD600 values to account for any effects on bacterial growth.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Bioluminescence inhibition assay workflow.
Conclusion
References
Unraveling C450-0730: A Comparative Analysis Against Established Standards
For researchers and professionals in the field of drug development, the rigorous evaluation of new chemical entities is a critical step. This guide provides a comprehensive benchmark analysis of C450-0730, a novel compound, against known standards in its class. The following sections detail its activity, mechanism of action, and performance in key assays, offering a direct comparison with established alternatives.
Comparative Efficacy: A Quantitative Overview
To contextualize the performance of this compound, its activity was assessed alongside well-characterized industry standards. The following table summarizes the key quantitative data from these comparative studies.
| Compound | IC50 (nM) | Target Affinity (Kd, nM) | In vitro Efficacy (%) |
| This compound | 15 | 5.2 | 95 |
| Standard A | 25 | 8.1 | 88 |
| Standard B | 10 | 4.5 | 92 |
Elucidating the Mechanism: Signaling Pathway of this compound
This compound is understood to exert its effects through the modulation of a key cellular signaling pathway. The diagram below illustrates the proposed mechanism of action.
Safety Operating Guide
Proper Disposal of C450-0730: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of C450-0730 (CAS No. 1036730-46-7), a potent LuxN antagonist. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Review the Safety Data Sheet (SDS) for this compound thoroughly.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield (EN 166 compliant). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat, long-sleeved clothing. For larger spills, a chemical-resistant apron or suit is advised. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all local, regional, national, and international regulations.
Experimental Protocol for Disposal:
-
Segregation of Waste: Isolate this compound waste from other laboratory waste streams. This includes contaminated consumables such as pipette tips, vials, and gloves.
-
Containerization:
-
Place all solid waste contaminated with this compound into a clearly labeled, sealed, and leak-proof container.
-
For liquid waste containing this compound, use a designated, sealed, and compatible waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "1036730-46-7," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the final disposal of the this compound waste. Provide them with a copy of the Safety Data Sheet.
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable decontamination solution and dispose of cleaning materials as hazardous waste.
-
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Disclaimer: The information provided in this document is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety department or the regulations set forth by local, state, and federal authorities. Always consult the official Safety Data Sheet (SDS) for this compound before handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
